Rimeporide Hydrochloride
説明
特性
IUPAC Name |
N-(diaminomethylidene)-2-methyl-4,5-bis(methylsulfonyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S2.ClH/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13;/h4-5H,1-3H3,(H4,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURUCFSGKCZIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187870-95-7 | |
| Record name | Benzamide, N-(aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187870-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Rimeporide Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rimeporide (formerly EMD-87580) is a potent and highly selective inhibitor of the ubiquitously expressed Na+/H+ exchanger isoform 1 (NHE-1).[1][2][3] Initially developed for congestive heart failure, Rimeporide has been repositioned as a promising therapeutic for Duchenne Muscular Dystrophy (DMD).[3][4][5] Its core mechanism centers on correcting the pathological ion imbalances—specifically intracellular sodium (Na+) and calcium (Ca2+) overload—that are central drivers of myocyte necrosis, inflammation, and fibrosis in dystrophic muscle.[3][6] By targeting NHE-1, Rimeporide offers a mutation-independent approach to ameliorate muscle damage, with significant potential for cardioprotection.[1][2][7][8] This guide provides a detailed examination of its mechanism, the downstream cellular consequences, supporting quantitative data, and the experimental methodologies used to elucidate its action.
The Molecular Target: Na+/H+ Exchanger Isoform 1 (NHE-1)
The primary molecular target of Rimeporide is the Sodium/Hydrogen Exchanger isoform 1 (NHE-1), a transmembrane protein encoded by the SLC9A1 gene.[3]
-
Physiological Role: Under normal conditions, NHE-1 is a key regulator of intracellular pH (pHi) and cell volume. It functions by extruding one intracellular proton (H+) in exchange for one extracellular sodium ion (Na+).[3] This activity is crucial for cellular homeostasis.
-
Pathophysiological Role in Duchenne Muscular Dystrophy (DMD): In DMD, the absence of dystrophin leads to fragile cell membranes and a cascade of pathological events, including abnormal ion homeostasis.[3] Dystrophic muscle cells exhibit enhanced NHE-1 activity and expression.[9] This overactivity contributes to a chronic intracellular Na+ overload, which in turn disrupts the normal function of the Na+/Ca2+ exchanger (NCX), leading to a toxic accumulation of intracellular Ca2+. This dual ion overload is a primary trigger for mitochondrial dysfunction, cellular necrosis, inflammation, and fibrosis, which are the pathological hallmarks of DMD.[3][6]
Core Mechanism of Action and Signaling Pathways
Rimeporide exerts its therapeutic effect by directly inhibiting NHE-1, thereby interrupting the pathological cascade at an early stage. By blocking the excessive influx of Na+, Rimeporide prevents the subsequent Ca2+ overload, protecting muscle cells from downstream damage.
Pathophysiological Cascade in Dystrophic Muscle
The following diagram illustrates the signaling pathway leading to cellular damage in the absence of functional dystrophin.
Caption: Pathological cascade in DMD leading from dystrophin deficiency to fibrosis.
Rimeporide's Therapeutic Intervention
Rimeporide's inhibition of NHE-1 directly counteracts the initial ion dysregulation, preventing the downstream cellular pathology.
Caption: Rimeporide inhibits NHE-1, preventing ion overload and promoting cell protection.
Quantitative Data Summary
Quantitative data on Rimeporide's potency and efficacy come from various in vitro and preclinical models. While a specific IC50 value is not consistently reported across public literature, effective concentrations have been established.
| Parameter | Value | Context | Source |
| Effective Concentration | 5 µM | Completely abrogated phenylephrine-induced hypertrophic effects in vitro. | [10] |
| Effective Plasma Conc. | 2,500 - 3,000 ng/mL | Shown to be effective at inhibiting NHE-1 in vitro; achieved in preclinical models. | [10] |
| Clinical Observation | Pharmacological concentrations achieved | Plasma concentrations reached levels associated with pharmacological activity even at the lowest doses tested in a Phase Ib trial in boys with DMD. | [3] |
Key Experimental Protocols
The mechanism of Rimeporide is primarily investigated by measuring NHE-1 activity. This is commonly achieved by inducing an intracellular acid load and monitoring the subsequent recovery of intracellular pH (pHi), which is mediated by NHE-1.
Measurement of NHE-1 Activity via Intracellular pH (pHi) Recovery
This is the most common method to assess NHE-1 function and its inhibition.
-
Principle: Cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF). An acute intracellular acidosis is induced using the "ammonium pre-pulse" technique (NH4Cl). The subsequent removal of external NH4Cl causes a rapid drop in pHi. The recovery of pHi back to baseline in a bicarbonate-free buffer is almost exclusively mediated by NHE-1. The rate of this recovery (ΔpHi/Δt) is a direct measure of NHE-1 activity.[9][11]
-
Detailed Methodology:
-
Cell Culture: Plate target cells (e.g., primary myotubes, fibroblasts) on glass coverslips.
-
Dye Loading: Incubate cells with a membrane-permeant form of a pH-sensitive dye (e.g., BCECF-AM).
-
Baseline Measurement: Mount the coverslip in a perfusion chamber on a fluorescence microscope. Excite the dye at its isosbestic and pH-sensitive wavelengths and record the emission ratio to establish a baseline pHi.
-
Acidification: Perfuse the cells with a solution containing NH4Cl for several minutes, causing a slight alkalinization.
-
Recovery Monitoring: Switch to an NH4Cl-free, Na+-containing buffer. This causes a rapid drop in pHi. Immediately monitor the fluorescence ratio over time as the cell recovers from the acid load.
-
Inhibitor Testing: To test Rimeporide, the compound is added to the perfusion buffer before and during the recovery phase. A potent inhibitor will significantly slow or completely block the rate of pHi recovery.
-
Visualization of Experimental Workflow
The following diagram outlines the workflow for the pHi recovery assay used to measure NHE-1 activity and test the efficacy of inhibitors like Rimeporide.
Caption: Workflow for assessing NHE-1 activity via pHi recovery after acid load.
Conclusion
Rimeporide Hydrochloride is a selective NHE-1 inhibitor that targets a fundamental pathological driver in Duchenne Muscular Dystrophy and other conditions characterized by intracellular ion dysregulation. Its mechanism of action is precise: by blocking the overactive NHE-1 transporter, it prevents the cytotoxic overload of intracellular Na+ and Ca2+.[1][3][12] This intervention protects muscle cells, particularly cardiomyocytes, from necrosis and reduces the subsequent inflammation and fibrosis.[8][13] As a mutation-agnostic therapy, Rimeporide holds significant promise as a foundational treatment to preserve muscle and heart function, with the potential to be combined with other therapeutic strategies.[5][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rimeporide - Wikipedia [en.wikipedia.org]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. researchgate.net [researchgate.net]
- 7. RIM4DMD | DMD Hub [dmdhub.org]
- 8. Rimeporide in Duchenne Muscular Dystrophy (DMD) | EspeRare Foundation [esperare.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Sodium Channel | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Rimeporide Hydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rimeporide Hydrochloride (formerly EMD-87580) is a potent and selective inhibitor of the sodium-hydrogen exchanger 1 (NHE-1). Originally investigated as a potential treatment for congestive heart failure by Merck KGaA, the compound has been repositioned by the non-profit organization EspeRare Foundation for the treatment of Duchenne Muscular Dystrophy (DMD). Preclinical studies in various animal models of DMD have demonstrated Rimeporide's potential to reduce inflammation, fibrosis, and cardiomyopathy. A Phase Ib clinical trial in boys with DMD has shown the drug to be safe and well-tolerated, with preliminary evidence of target engagement and positive effects on biomarkers of muscle damage and inflammation. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and clinical evaluation of this compound.
Introduction
Duchenne Muscular Dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder characterized by progressive muscle degeneration and weakness. A primary pathological feature of DMD is the disruption of intracellular ion homeostasis, particularly an overload of intracellular sodium (Na+) and calcium (Ca2+), which contributes to myocyte necrosis and fibrosis. This compound is a small molecule that targets the sodium-hydrogen exchanger 1 (NHE-1), a key regulator of intracellular pH and sodium levels. By inhibiting NHE-1, Rimeporide aims to correct the ion imbalance in dystrophic muscle cells, thereby mitigating downstream pathological effects.
Discovery and Initial Development
Rimeporide was initially synthesized and developed by Merck KGaA as a potential therapeutic for congestive heart failure.[1] The rationale was based on the role of NHE-1 in cardiac ischemia-reperfusion injury. The initial development program included several Phase I clinical trials in adults.[1]
In 2013, the EspeRare Foundation, a Swiss non-profit organization, licensed Rimeporide from Merck KGaA to reposition it for the treatment of Duchenne Muscular Dystrophy.[1] This decision was driven by the growing understanding of the role of NHE-1 in the pathophysiology of DMD.
Mechanism of Action
Rimeporide is a potent and selective inhibitor of the sodium-hydrogen exchanger 1 (NHE-1), an integral membrane protein that extrudes one intracellular proton in exchange for one extracellular sodium ion.[1][2] In dystrophic muscle, the absence of functional dystrophin leads to sarcolemmal instability and increased activity of NHE-1. This hyperactivity results in an influx of Na+, which in turn reverses the function of the sodium-calcium exchanger (NCX), leading to a pathological increase in intracellular Ca2+. This calcium overload activates various downstream pathways that contribute to muscle damage, including inflammation and fibrosis.[3]
By inhibiting NHE-1, Rimeporide is expected to reduce the intracellular sodium concentration, thereby preventing the reversal of the NCX and subsequent calcium overload. This is hypothesized to protect muscle cells from damage and slow the progression of the disease.
Signaling Pathway of Rimeporide in Dystrophic Muscle
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Na+/H+ Exchange Activity Contributes to the Pathogenesis of Muscular Dystrophy via Involvement of P2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Rimeporide Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimeporide Hydrochloride, also known as EMD-87580, is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It details the synthetic methodology, summarizes preclinical and clinical findings, and presents key experimental protocols. The document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for conditions such as Duchenne muscular dystrophy (DMD).
Chemical Structure and Properties
This compound is a benzoylguanidine derivative with the systematic IUPAC name N-(2-methyl-4,5-bis(methylsulfonyl)benzoyl)guanidine hydrochloride.[4]
Chemical Structure
The chemical structure of this compound is presented below:
Rimeporide Base
This compound
Physicochemical Properties
A summary of the key physicochemical properties of Rimeporide and its hydrochloride salt is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(2-methyl-4,5-bis(methylsulfonyl)benzoyl)guanidine | [4] |
| Synonyms | EMD-87580, EMD 87580 | [5] |
| CAS Number | 187870-78-6 (Rimeporide) | [4] |
| 187870-95-7 (Rimeporide HCl) | [1] | |
| Molecular Formula | C₁₁H₁₅N₃O₅S₂ (Rimeporide) | [4] |
| C₁₁H₁₆ClN₃O₅S₂ (Rimeporide HCl) | [2] | |
| Molecular Weight | 333.38 g/mol (Rimeporide) | [4] |
| 369.84 g/mol (Rimeporide HCl) | [1] | |
| Appearance | White to off-white solid | [6] |
| Solubility | DMSO: 18.5 mg/mL (50.02 mM) (Sonication recommended) | [1] |
| In vivo Formulation 1: ≥ 2.08 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | [6] | |
| In vivo Formulation 2: ≥ 2.08 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline) | [6] | |
| In vivo Formulation 3: ≥ 2.08 mg/mL in 10% DMSO + 90% Corn Oil | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process as outlined in the patent literature. A general overview of the synthetic route is provided below.
Mechanism of Action
Rimeporide is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] NHE-1 is a ubiquitous membrane protein that plays a crucial role in regulating intracellular pH (pHi) and sodium concentration. In pathological conditions such as Duchenne muscular dystrophy, dysregulation of ion homeostasis leads to intracellular sodium and calcium overload, contributing to muscle cell damage and inflammation.[5]
By inhibiting NHE-1, Rimeporide is expected to counteract these detrimental ionic imbalances.[3] This mechanism is believed to protect muscle cells from damage, reduce inflammation, and slow the progression of muscle degeneration.
Experimental Protocols
In Vitro Hypertrophy Assay
An in vitro assay to evaluate the effect of Rimeporide on cardiac myocyte hypertrophy can be conducted as follows.[1]
Preclinical Evaluation in mdx Mice
Studies in the mdx mouse model of Duchenne muscular dystrophy are crucial for evaluating the in vivo efficacy of Rimeporide.
Experimental Design:
-
Animal Model: Dystrophin-deficient (mdx) mice.
-
Treatment Groups:
-
mdx mice treated with vehicle.
-
mdx mice treated with Rimeporide (dose and route to be determined based on pharmacokinetic studies).
-
Wild-type control mice.
-
-
Duration: Long-term studies are often required to assess the impact on disease progression.
-
Endpoints:
-
Histopathology: Muscle sections (e.g., diaphragm, gastrocnemius, heart) are analyzed for inflammation, fibrosis, and necrosis.
-
Biomarkers: Serum levels of creatine kinase (CK) and other markers of muscle damage are measured.
-
Functional Tests: Muscle function can be assessed using techniques like in situ force measurement.
-
Cardiac Function: Echocardiography can be used to evaluate cardiac structure and function.
-
Phase Ib Clinical Trial in Duchenne Muscular Dystrophy Patients
A Phase Ib, open-label, multiple ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of Rimeporide in young boys with DMD.[7][8]
Key aspects of the protocol:
-
Participants: Ambulant boys with a confirmed diagnosis of DMD.
-
Dosage: Multiple oral ascending doses of Rimeporide were administered.[8]
-
Administration: Rimeporide was administered as oral capsules.[8]
-
Pharmacokinetic Analysis: Plasma concentrations of Rimeporide were determined using a validated LC-MS/MS method. Blood samples were collected at predefined time points after drug administration.[9]
-
Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Exploratory Biomarkers: A range of biomarkers related to muscle damage, inflammation, and cardiac function were evaluated.[7]
References
- 1. This compound | Sodium Channel | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. Rimeporid (EMD 87580) | inhibitor/agonist | CAS 187870-78-6 | Buy Rimeporid (EMD 87580) from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Rimeporide Hydrochloride: A Technical Guide to its Role in the Regulation of Intracellular Sodium and Calcium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimeporide Hydrochloride (formerly EMD-87580) is a potent and selective inhibitor of the ubiquitously expressed plasma membrane protein, the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] In pathological conditions such as Duchenne Muscular Dystrophy (DMD), dysregulation of intracellular ion homeostasis is a key feature, leading to cellular damage and disease progression.[3][4] Rimeporide, by blocking NHE-1, aims to correct the intracellular sodium and calcium overload that contributes to the pathophysiology of DMD, particularly in cardiac and skeletal muscle.[5][6] This technical guide provides an in-depth overview of the mechanism of action of Rimeporide, summarizes key preclinical and clinical findings, details relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction to this compound and its Target: NHE-1
Rimeporide is a benzoyl-guanidine derivative that acts as a first-in-class inhibitor of the sodium-proton exchanger isoform 1 (NHE-1).[5] NHE-1 is a crucial transmembrane protein responsible for maintaining intracellular pH (pHi) and cell volume by exchanging one intracellular proton for one extracellular sodium ion.[4][5] While essential for normal cellular function, hyperactivation of NHE-1 in disease states can lead to a cascade of detrimental effects.[5]
In the context of Duchenne Muscular Dystrophy, the absence of functional dystrophin protein leads to sarcolemmal instability.[7] This instability is thought to contribute to increased activity of NHE-1, resulting in an influx of sodium ions (Na+).[4] The subsequent increase in intracellular sodium concentration ([Na+]i) disrupts the normal function of the sodium-calcium exchanger (NCX), leading to a reversal of its activity and a net influx of calcium ions (Ca2+), a phenomenon known as Ca2+ overload.[5] This pathological increase in intracellular calcium ([Ca2+]i) activates various downstream pathways, including calcium-dependent proteases like calpains, leading to cellular damage, inflammation, and fibrosis, which are hallmarks of DMD.[2][3]
Rimeporide was initially developed for the treatment of congestive heart failure but has been repositioned for DMD due to the significant overlap in the pathophysiological mechanisms of cardiac dysfunction in both conditions.[5][8]
Mechanism of Action: Regulation of Intracellular Sodium and Calcium
The primary mechanism of action of Rimeporide is the selective inhibition of NHE-1. This inhibition directly leads to a reduction in the influx of Na+ into the cell. The subsequent decrease in [Na+]i has a profound effect on the activity of the sodium-calcium exchanger (NCX).
Under normal physiological conditions, the NCX typically functions in its "forward mode," extruding Ca2+ from the cell in exchange for Na+ influx. However, in dystrophic muscle where [Na+]i is elevated, the electrochemical gradient for Na+ is reduced, causing the NCX to operate in its "reverse mode," importing Ca2+ and exporting Na+.[5] By lowering intracellular sodium, Rimeporide helps to restore the normal forward mode of the NCX, thereby reducing the influx of Ca2+ and mitigating the detrimental effects of calcium overload.[4]
The proposed signaling cascade is as follows:
-
Dystrophin Deficiency & Sarcolemmal Instability: Leads to increased mechanical stress and potential microtears.[3]
-
NHE-1 Hyperactivation: Increased NHE-1 activity results in excessive Na+ influx.[4]
-
Rimeporide Intervention: Rimeporide selectively binds to and inhibits NHE-1, blocking this Na+ influx.
-
Normalization of Intracellular Sodium: The reduction in Na+ influx helps to lower the elevated [Na+]i.
-
Restoration of NCX Forward Mode: The normalized [Na+]i gradient allows the NCX to effectively extrude Ca2+ from the cell.
-
Reduction of Intracellular Calcium Overload: The net effect is a decrease in [Ca2+]i.
-
Attenuation of Downstream Pathologies: Reduced intracellular calcium leads to decreased activation of calcium-dependent proteases and other damaging signaling pathways, ultimately aiming to reduce muscle damage, inflammation, and fibrosis.[2][3]
Quantitative Data from Preclinical and Clinical Studies
While many studies have demonstrated the qualitative benefits of Rimeporide and other NHE-1 inhibitors, specific quantitative data on the direct impact on intracellular ion concentrations is often limited in publicly available literature. The following tables summarize the available quantitative data from key studies.
Table 1: Preclinical Studies of Rimeporide and other NHE-1 Inhibitors
| Animal Model | Compound | Dose | Key Quantitative Findings | Reference |
| Golden Retriever Muscular Dystrophy (GRMD) dogs | Rimeporide | 10 mg/kg, twice a day | Preservation of Left Ventricular Ejection Fraction compared to placebo-treated GRMD dogs. | [9] |
| Dystrophic (mdx) mice | Cariporide | Not specified | Markedly reduced creatine kinase (CK) levels. | [4] |
| BIO 14.6 Hamsters (delta sarcoglycan deficiency) | Cariporide | Not specified | Normalized intracellular Ca2+ levels and Na+ influx. | [4] |
| UMX 101 Hamsters (delta sarcoglycan deficiency) | Rimeporide | Not specified | Prevented myocardial necrosis, hypertrophy, and Ca2+ accumulation. | [4] |
Table 2: Phase Ib Clinical Trial of Rimeporide in Duchenne Muscular Dystrophy (NCT02710591)
| Parameter | Details | Reference |
| Study Design | Open-label, multiple oral ascending dose study | [8] |
| Participants | 20 ambulant boys with DMD (6–11 years) | [8] |
| Treatment Duration | 4 weeks | [8] |
| Doses Administered | 50 mg to 300 mg three times daily (TID) | [8] |
| Safety and Tolerability | Rimeporide was safe and well-tolerated at all doses. | [8] |
| Pharmacokinetics | Well absorbed orally, reaching pharmacological concentrations from the lowest dose, with exposure increasing linearly with dose and no evidence of accumulation. | [8] |
| Pharmacodynamic Biomarkers | Exploratory biomarkers showed a positive effect, supporting its therapeutic potential. | [8] |
Note: Specific quantitative data on intracellular sodium and calcium levels from this clinical trial are not publicly available in the cited sources.
Experimental Protocols
Detailed experimental protocols for the specific Rimeporide studies are not fully available in the public domain. However, based on common methodologies for measuring intracellular ion concentrations and pH, the following general protocols are provided as a reference for researchers.
Measurement of Intracellular Sodium Concentration ([Na+]i)
Method: Ratiometric fluorescence microscopy using Sodium-Binding Benzofuran Isophthalate (SBFI-AM).
Protocol Outline:
-
Cell Preparation: Isolate cardiomyocytes or myotubes from the relevant animal model (e.g., mdx mice) and culture them on glass coverslips.
-
Dye Loading: Incubate the cells with SBFI-AM (typically 5-10 µM) in a physiological buffer for 60-120 minutes at room temperature. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.
-
De-esterification: Wash the cells with a physiological buffer and allow for a 30-minute de-esterification period at room temperature.
-
Microscopy Setup: Mount the coverslip on a fluorescence microscope equipped with a dual-excitation light source and a camera.
-
Fluorescence Measurement: Excite the SBFI-loaded cells alternately at ~340 nm and ~380 nm and record the emission at ~505 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Na+]i.
-
Calibration: At the end of each experiment, calibrate the fluorescence ratio to [Na+]i by exposing the cells to solutions with known Na+ concentrations in the presence of ionophores (e.g., gramicidin and monensin) to equilibrate intracellular and extracellular Na+ concentrations.
-
Data Analysis: Calculate the [Na+]i based on the calibration curve.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
Method: Ratiometric fluorescence microscopy using Fura-2 AM.
Protocol Outline:
-
Cell Preparation: Culture cardiomyocytes or myotubes on glass coverslips.
-
Dye Loading: Load the cells with Fura-2 AM (typically 2-5 µM) in a physiological buffer for 30-60 minutes at 37°C.
-
De-esterification: Wash the cells and allow for a 30-minute de-esterification period.
-
Microscopy Setup: Use a fluorescence microscope with a dual-excitation system.
-
Fluorescence Measurement: Excite the Fura-2-loaded cells alternately at ~340 nm and ~380 nm and measure the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.
-
Calibration: Calibrate the fluorescence ratio to [Ca2+]i using solutions with known Ca2+ concentrations and a calcium ionophore (e.g., ionomycin) to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
-
Data Analysis: Calculate the [Ca2+]i using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380,min / F380,max), where Kd is the dissociation constant of Fura-2 for Ca2+.
Measurement of Intracellular pH (pHi)
Method: Ratiometric fluorescence microscopy using BCECF-AM.
Protocol Outline:
-
Cell Preparation: Culture cells on coverslips.
-
Dye Loading: Incubate cells with BCECF-AM (typically 1-5 µM) for 30-60 minutes at 37°C.[4][10]
-
De-esterification: Wash the cells and allow for a 15-30 minute de-esterification period.[4]
-
Microscopy Setup: Use a fluorescence microscope with a dual-excitation system.
-
Fluorescence Measurement: Excite the BCECF-loaded cells alternately at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point) and record the emission at ~535 nm.[4] The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.
-
Calibration: Calibrate the fluorescence ratio to pHi by exposing the cells to high-potassium buffer solutions of known pH in the presence of the protonophore nigericin.
-
Data Analysis: Generate a calibration curve by plotting the fluorescence ratio against the known pH values and use this to determine the pHi in experimental cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a general experimental workflow for investigating the effects of Rimeporide.
Caption: Mechanism of action of this compound in DMD.
Caption: General experimental workflow for studying Rimeporide's effects.
Conclusion
This compound represents a promising therapeutic strategy for Duchenne Muscular Dystrophy by targeting a key pathological mechanism: the dysregulation of intracellular sodium and calcium homeostasis. By selectively inhibiting NHE-1, Rimeporide has the potential to mitigate the downstream consequences of ion imbalance, including cellular damage, inflammation, and fibrosis in both skeletal and cardiac muscle. While preclinical and early clinical data are encouraging, further research is needed to fully elucidate the quantitative effects of Rimeporide on intracellular ion concentrations and to establish its long-term efficacy and safety in a larger patient population. The experimental protocols and signaling pathway visualizations provided in this guide serve as a resource for researchers dedicated to advancing our understanding and treatment of this devastating disease.
References
- 1. Dysregulation of Calcium Handling in Duchenne Muscular Dystrophy-Associated Dilated Cardiomyopathy: Mechanisms and Experimental Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of proteases in excitation-contraction coupling failure in muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abnormal Calcium Handling in Duchenne Muscular Dystrophy: Mechanisms and Potential Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Calpains and muscular dystrophies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of rimeporide on left ventricular function in golden retriever muscular dystrophy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
The Mutation-Independent Mode of Action of Rimeporide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core, mutation-independent mechanism of action of Rimeporide, a potent and selective inhibitor of the Sodium-Proton Exchanger Isoform 1 (NHE-1). Rimeporide is being investigated as a therapeutic agent for Duchenne Muscular Dystrophy (DMD), a fatal genetic disorder characterized by progressive muscle degeneration.[1] Unlike gene-specific therapies, Rimeporide targets the downstream pathophysiology common to all DMD mutations, offering a potentially universal treatment approach.[2][3][4]
Core Pathophysiology in Duchenne Muscular Dystrophy
Duchenne Muscular Dystrophy is caused by mutations in the DMD gene, leading to the absence of a functional dystrophin protein. Dystrophin is a critical component of the dystrophin-glycoprotein complex, which stabilizes the sarcolemma (muscle cell membrane) during muscle contraction. Its absence renders the sarcolemma fragile and susceptible to damage.
This primary defect initiates a cascade of pathological events that are independent of the specific underlying mutation:
-
Abnormal Ionic Homeostasis: The compromised integrity of the muscle cell membrane leads to dysregulation of ion channels and transporters. This results in a chronic intracellular overload of sodium (Na+) and calcium (Ca2+) ions.[3][5][6][7]
-
pH Dysregulation: The activity of the NHE-1 is upregulated in dystrophic muscle, contributing to an altered intracellular pH (pHi).[2][5]
-
Cellular Damage Cascade: The sustained ionic imbalance, particularly Ca2+ overload, is a major driver of muscle cell dysfunction and necrosis.[5][8] It activates proteases, promotes mitochondrial dysfunction, and triggers inflammatory pathways.
-
Chronic Inflammation and Fibrosis: The continuous cycles of muscle fiber degeneration and regeneration lead to a state of chronic inflammation.[3][5][7][8][9] Over time, the regenerative capacity of muscle stem cells is exhausted, and muscle tissue is progressively replaced by non-functional fibrotic scar tissue and fat.[10][11]
This cascade of events affects not only skeletal muscles but also the diaphragm and, critically, the cardiac muscle. Cardiomyopathy and subsequent heart failure are the leading causes of mortality in DMD patients.[1]
Rimeporide's Mechanism of Action: Targeting NHE-1
Rimeporide is a benzoyl-guanidine derivative that acts as a potent and selective inhibitor of the Sodium-Proton Exchanger isoform 1 (NHE-1).[5] NHE-1 is a ubiquitous transmembrane protein, encoded by the SLC9A1 gene, that regulates intracellular pH by extruding one proton (H+) in exchange for one sodium ion (Na+).[2][5] It is the predominant isoform in both cardiac and skeletal muscles.[5]
By inhibiting NHE-1, Rimeporide directly counteracts the downstream pathological consequences of dystrophin deficiency.[4] Its mechanism is not dependent on correcting the primary genetic defect but rather on mitigating the resulting cellular damage.
The Central Role of NHE-1 Inhibition
The inhibition of NHE-1 by Rimeporide initiates a series of corrective effects on the cellular environment of dystrophic muscle:
-
Reduction of Intracellular Sodium [Na+]i Overload: By blocking the primary route of Na+ entry mediated by an overactive NHE-1, Rimeporide helps to normalize intracellular sodium concentrations.
-
Alleviation of Intracellular Calcium [Ca2+]i Overload: The reduction in [Na+]i overload has a crucial secondary effect on calcium levels. It lessens the driving force for the reverse-mode operation of the sodium-calcium exchanger (NCX), a major contributor to Ca2+ influx in dystrophic cells. This helps to prevent the deleterious effects of Ca2+ and Na+ overload.[5][8]
-
Normalization of Intracellular pH (pHi): Rimeporide helps to correct the pH dysregulation observed in dystrophic muscle.[2][12]
-
Downstream Protective Effects: By restoring a more stable intracellular ionic environment, Rimeporide mitigates the key drivers of muscle degeneration. This leads to potent anti-inflammatory and anti-fibrotic effects, as demonstrated in preclinical models.[5][8][9] In animal models, Rimeporide has been shown to be cardioprotective and to improve skeletal muscle function.[13]
The following diagram illustrates the pathological cascade in DMD and the central role of Rimeporide's intervention.
Quantitative Data from Preclinical and Clinical Studies
Rimeporide's efficacy has been evaluated in various preclinical models and an early-phase clinical trial. The data consistently support its proposed mechanism of action.
Preclinical Efficacy
Studies in dystrophin-deficient (mdx) mice and Golden Retriever Muscular Dystrophy (GRMD) dogs have demonstrated significant benefits.
Table 1: Summary of Key Preclinical Findings
| Model | Key Outcomes | Reference |
| mdx Mice | Potent anti-inflammatory and anti-fibrotic effects in skeletal and cardiac muscles. | [5][8][9] |
| Improved skeletal muscle function. | [13] | |
| Cardiomyopathic Hamsters | Prolonged survival and demonstrated cardioprotective effects. | [5][13] |
| GRMD Dogs | Confirmed cardioprotective role in a preventive setting. | [5] |
Phase Ib Clinical Trial (NCT02710591)
An open-label, multiple ascending dose Phase Ib study was conducted to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of Rimeporide in young, ambulant boys with DMD.[5][8][9]
Table 2: Phase Ib Clinical Trial (RIM4DMD) Design
| Parameter | Details | Reference |
| Study ID | NCT02710591 | [2][7] |
| Title | Rimeporide in Patients With Duchenne Muscular Dystrophy (RIM4DMD) | [7] |
| Participants | 20 ambulant boys with DMD | [2][5][8] |
| Age Range | 6–11 years | [2][5] |
| Design | Phase Ib, multi-center, open-label, multiple ascending dose | [3][5][6] |
| Treatment Duration | 4 weeks | [2][3][5][6] |
| Primary Outcome | Safety and Tolerability | [2] |
| Secondary Outcomes | Pharmacokinetics (PK) and Pharmacodynamic (PD) Biomarkers | [5][8] |
Table 3: Key Results from the Phase Ib Clinical Trial
| Category | Finding | Reference |
| Safety | Rimeporide was safe and well-tolerated at all tested doses. No serious adverse events related to the treatment were reported. | [2][5] |
| Pharmacokinetics (PK) | Well absorbed orally, reaching pharmacological concentrations from the lowest dose. Exposure increased linearly with dose, and there was no evidence of accumulation. | [5][8][9] |
| Pharmacodynamics (PD) | Preliminary evidence showed a positive effect on exploratory biomarkers, including a reduction in blood biomarkers of muscle damage and inflammation after 4 weeks of treatment. | [2][5][8] |
These results support the therapeutic potential of Rimeporide and provide a strong rationale for further efficacy studies.[5][9]
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mode of action of NHE-1 inhibitors like Rimeporide.
NHE-1 Activity Assay
This protocol measures NHE-1 activity by monitoring the recovery of intracellular pH (pHi) following an acid load.
Objective: To quantify the rate of proton extrusion from the cell, which is primarily mediated by NHE-1.
Methodology:
-
Cell Preparation: Isolate primary cells (e.g., cardiomyocytes) or use a relevant cell line (e.g., H9c2).[14]
-
Fluorescent Probe Loading: Incubate cells with a pH-sensitive fluorescent dye, such as 10 µM SNARF-AM, for 30 minutes at 37°C.[14] This acetoxymethyl ester form of the dye is cell-permeant.
-
Dye De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
-
Acid Loading: Induce intracellular acidosis by exposing the cells to a weak acid, typically an ammonium chloride (NH4Cl) prepulse.
-
pH Recovery Monitoring: Place the cells on a fluorescence microscope stage. After removing the NH4Cl, monitor the recovery of pHi over time by measuring the ratio of fluorescence emission at two different wavelengths.
-
Inhibitor Application: To test the effect of Rimeporide, pre-incubate the cells with the compound before the acid load and maintain its presence during the recovery phase.
-
Data Analysis: Calculate the rate of pH recovery (dpH/dt). A significant reduction in the rate of recovery in the presence of Rimeporide indicates NHE-1 inhibition.[15]
Intracellular Calcium Measurement
This protocol measures intracellular calcium concentrations [Ca2+]i using fluorescent indicators.
Objective: To assess the effect of Rimeporide on basal and stimulus-induced changes in intracellular calcium.
Methodology:
-
Cell Preparation: Prepare muscle cells or other relevant cell types for imaging.
-
Fluorescent Probe Loading: Load cells with a ratiometric fluorescent Ca2+ indicator such as Fura-2/AM or Indo-1/AM.[16] These dyes exhibit a spectral shift upon binding to Ca2+.[17]
-
Alternative: Non-ratiometric indicators like Fluo-4 can also be used, which show an increase in fluorescence intensity upon Ca2+ binding.[16]
-
-
Imaging: Use a fluorescence microscope or a microplate reader equipped for fluorescence measurement.
-
For ratiometric dyes (e.g., Fura-2), excite the cells at two different wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).[18]
-
-
Treatment: Perfuse the cells with a buffer containing Rimeporide to establish its effect on baseline [Ca2+]i.
-
Stimulation: If applicable, apply a stimulus known to increase intracellular calcium (e.g., electrical stimulation, agonist) to assess Rimeporide's effect on calcium transients.
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2). This ratio is proportional to the intracellular calcium concentration. Compare the calcium levels and transients in control versus Rimeporide-treated cells.
Histological Analysis of Muscle Fibrosis and Inflammation
This protocol provides a method for quantifying tissue damage, inflammation, and fibrosis in muscle biopsies from preclinical models or patients.
Objective: To visually and quantitatively assess the structural changes in muscle tissue and evaluate the anti-fibrotic and anti-inflammatory effects of Rimeporide.
Methodology:
-
Tissue Collection and Preparation: Excise muscle tissue (e.g., quadriceps, diaphragm, heart) and fix it in 10% neutral buffered formalin or freeze it in isopentane cooled by liquid nitrogen. Embed the tissue in paraffin or OCT compound.
-
Sectioning: Cut thin sections (5-10 µm) using a microtome or cryostat.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology, identification of necrotic fibers, regenerating fibers (with central nuclei), and inflammatory cell infiltrates.[11]
-
Masson's Trichrome: To specifically stain collagen fibers (blue), allowing for the visualization and quantification of fibrotic tissue. Muscle fibers stain red, and nuclei stain black.[19]
-
-
Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
Imaging and Quantification:
-
Capture high-resolution images of the stained sections using a light or fluorescence microscope.
-
Use image analysis software (e.g., ImageJ, HALO) to quantify the area of fibrosis (from Masson's Trichrome) or the number of positive inflammatory cells (from IHC/IF) relative to the total muscle cross-sectional area.[11]
-
The following diagram illustrates a typical experimental workflow for evaluating Rimeporide in a preclinical DMD model.
Conclusion
Rimeporide represents a promising therapeutic strategy for Duchenne Muscular Dystrophy that is independent of the patient's specific genetic mutation. By selectively inhibiting the NHE-1 transporter, Rimeporide targets the core downstream pathophysiology of the disease, including ionic imbalance, pH dysregulation, inflammation, and fibrosis. Its mechanism addresses the cellular consequences of dystrophin deficiency in both skeletal and cardiac muscle. Data from extensive preclinical studies and a Phase Ib clinical trial in boys with DMD have demonstrated a favorable safety profile and provided evidence of biological activity, supporting its potential to modify the course of this devastating disease. Further clinical development is warranted to confirm the beneficial effects of Rimeporide in preventing cardiac and skeletal muscle degeneration in patients with Duchenne Muscular Dystrophy.[5]
References
- 1. Rimeporide in Duchenne Muscular Dystrophy (DMD) | EspeRare Foundation [esperare.org]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. RIM4DMD | DMD Hub [dmdhub.org]
- 4. Rimeporide | EspeRare Foundation [esperare.org]
- 5. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Skeletal muscle - Fibrosis - Nonneoplastic Lesion Atlas [ntp.niehs.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rimeporide - Wikipedia [en.wikipedia.org]
- 13. parentprojectmd.org [parentprojectmd.org]
- 14. Protease XIV abolishes NHE inhibition by empagliflozin in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of NHE-1 Increases Smoke-Induced Proliferative Activity of Barrett’s Esophageal Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. berthold.com [berthold.com]
- 17. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Rimeporide Hydrochloride: Application Notes for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rimeporide Hydrochloride, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), in cell culture experiments. This document includes information on its mechanism of action, recommended dosage for in vitro studies, and detailed protocols for key experimental assays.
Introduction
This compound (also known as EMD-87580) is an experimental drug that acts as a highly selective inhibitor of the sodium-hydrogen antiporter 1 (NHE-1).[1][2] NHE-1 is a ubiquitous plasma membrane protein that regulates intracellular pH (pHi) and cell volume by exchanging one intracellular proton for one extracellular sodium ion.[3] In pathological conditions, overactivation of NHE-1 can lead to intracellular sodium and calcium overload, contributing to cell death and tissue damage.[3] Rimeporide was initially developed for chronic heart failure and is currently being investigated for Duchenne muscular dystrophy (DMD).[1][4] Its mechanism of action makes it a valuable tool for in vitro studies of cellular processes involving ion homeostasis, apoptosis, and hypertrophy.
Mechanism of Action
Rimeporide selectively blocks the NHE-1 ion pump.[1] This inhibition prevents the excessive influx of sodium ions, which in turn reduces the intracellular calcium overload that often occurs through the reverse-mode operation of the Na+/Ca2+ exchanger (NCX).[3] By modulating these ion concentrations, Rimeporide helps to maintain intracellular pH and mitigate cellular damage associated with ionic dysregulation.[1]
Signaling Pathways
Rimeporide's inhibition of NHE-1 has been shown to impact downstream signaling pathways. In disease models like Duchenne muscular dystrophy, where signaling pathways such as Akt/PBK, STAT3, p38MAPK, and ERK1/2 are hyperactive, Rimeporide has been observed to decrease the ratio of phosphorylated Akt (p-Akt) to total Akt.[5] This suggests a role for Rimeporide in modulating cell survival and growth pathways.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Sodium Channel | TargetMol [targetmol.com]
- 5. P1D-34 [CAS: 2957895-04-2] Pin1 degrader | Glixxlabs.com High Quality Supplier [glixxlabs.com]
Rimeporide Hydrochloride: Application Notes and Protocols for Ion Channel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimeporide Hydrochloride, also known as EMD-87580, is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] NHE-1 is a ubiquitous plasma membrane protein that plays a crucial role in the regulation of intracellular pH (pHi) and cell volume by exchanging one intracellular proton for one extracellular sodium ion.[3] Under pathological conditions, such as those associated with cardiac hypertrophy and Duchenne Muscular Dystrophy (DMD), NHE-1 can become overactive, leading to intracellular sodium and subsequent calcium overload, which contributes to cellular damage.[3][4] Rimeporide's targeted inhibition of NHE-1 makes it a valuable tool for investigating the physiological and pathophysiological roles of this ion exchanger.
These application notes provide detailed protocols for utilizing this compound as a tool compound in ion channel research, with a focus on its application in studying cardiac hypertrophy.
Mechanism of Action
This compound selectively binds to and inhibits the activity of the NHE-1 protein.[3] This inhibition blocks the exchange of intracellular H+ for extracellular Na+, leading to a decrease in intracellular sodium concentration ([Na+]i) and a reduction in the subsequent calcium overload that occurs via the Na+/Ca2+ exchanger (NCX) operating in reverse mode.[3] The net effect is the normalization of intracellular ion homeostasis and pH, which can mitigate pathological cellular processes.
Quantitative Data
The following table summarizes the known quantitative effects of this compound in in vitro studies.
| Parameter | Cell Type | Condition | Concentration of Rimeporide | Result | Reference |
| NHE-1 Inhibition | Not Specified | In vitro assay | Not Specified | Potent and selective inhibitor | [1][2] |
| Cardiac Hypertrophy | Neonatal Rat Ventricular Myocytes | Phenylephrine (10 µM) induced | 5 µM | Complete abrogation of hypertrophy | [5] |
Note: A specific IC50 value for Rimeporide's inhibition of NHE-1 is not consistently reported in publicly available literature. Researchers should determine the optimal concentration for their specific cell type and experimental conditions.
Experimental Protocols
In Vitro Model of Phenylephrine-Induced Cardiac Hypertrophy
This protocol describes how to induce hypertrophy in cultured cardiomyocytes using phenylephrine and how to assess the inhibitory effect of this compound.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs) or a suitable cardiac cell line (e.g., H9c2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phenylephrine (PE) solution (10 mM stock in sterile water)
-
This compound (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Staining solution for cell size measurement (e.g., Phalloidin-FITC for F-actin and DAPI for nuclei)
-
Microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cardiomyocytes in a suitable culture plate (e.g., 24-well plate) at a density that allows for cell growth and assessment of cell size. Culture overnight in standard growth medium.
-
Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Control Group: Add fresh low-serum medium.
-
PE Group: Add fresh low-serum medium containing 10 µM phenylephrine.
-
Rimeporide Group: Pre-incubate cells with 5 µM this compound in low-serum medium for 1 hour. Then, add phenylephrine to a final concentration of 10 µM.
-
-
Incubation: Incubate the cells for 48 hours.
-
Assessment of Hypertrophy:
-
Cell Size Measurement:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Stain with Phalloidin-FITC and DAPI according to the manufacturer's instructions.
-
Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).
-
-
Protein Synthesis Assay (Optional): Measure the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into total protein.
-
Measurement of Intracellular pH (pHi) Recovery
This protocol allows for the assessment of NHE-1 activity by measuring the rate of pHi recovery after an acid load, and how it is affected by Rimeporide.
Materials:
-
Cultured cells (e.g., cardiomyocytes) grown on glass coverslips
-
BCECF-AM (pH-sensitive fluorescent dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Ammonium chloride (NH4Cl) solution (e.g., 20 mM in HBSS)
-
This compound
-
Fluorescence microscopy setup with ratiometric imaging capabilities (excitation at ~490 nm and ~440 nm, emission at ~535 nm)
Protocol:
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM BCECF-AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells on coverslips with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
-
Baseline Measurement:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Perfuse with normal HBSS and record the baseline fluorescence ratio (F490/F440).
-
-
Acid Load:
-
Induce an intracellular acid load by perfusing the cells with HBSS containing 20 mM NH4Cl for 5-10 minutes. This will initially cause an intracellular alkalinization followed by a rapid acidification upon removal of the NH4Cl.
-
-
pHi Recovery:
-
Switch the perfusion back to normal HBSS (or HBSS containing Rimeporide for the treatment group).
-
Record the fluorescence ratio over time as the cell recovers from the acid load. The rate of pHi recovery is indicative of NHE-1 activity.
-
-
Data Analysis:
-
Calculate the rate of pHi recovery (ΔpH/Δt) from the initial phase of the recovery curve.
-
Compare the recovery rates between control and Rimeporide-treated cells.
-
Measurement of Intracellular Sodium ([Na+]i)
This protocol outlines the measurement of intracellular sodium using the fluorescent indicator SBFI-AM.
Materials:
-
Cultured cells on glass coverslips
-
SBFI-AM (sodium-sensitive fluorescent dye)
-
Pluronic F-127
-
Physiological salt solution
-
This compound
-
Fluorescence microscopy setup with ratiometric imaging capabilities (excitation at ~340 nm and ~380 nm, emission at ~500 nm)
Protocol:
-
Dye Loading: Load cells with 5-10 µM SBFI-AM and 0.05% Pluronic F-127 in physiological salt solution for 60-90 minutes at room temperature or 37°C.
-
De-esterification: Wash the cells and incubate in fresh salt solution for at least 30 minutes to allow for complete de-esterification.
-
Measurement:
-
Mount the coverslip on the microscope.
-
Record the baseline fluorescence ratio (F340/F380).
-
Treat the cells with a stimulus known to increase [Na+]i (e.g., via NHE-1 activation) in the presence or absence of Rimeporide.
-
Continuously record the fluorescence ratio to monitor changes in [Na+]i.
-
-
Calibration (Optional): To convert fluorescence ratios to absolute [Na+]i, perform an in situ calibration at the end of the experiment using different known extracellular Na+ concentrations in the presence of ionophores (e.g., gramicidin and monensin).
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes the measurement of intracellular calcium using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cultured cells on glass coverslips
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Pluronic F-127
-
Physiological salt solution
-
This compound
-
Fluorescence microscopy setup with ratiometric imaging capabilities (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Protocol:
-
Dye Loading: Load cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in physiological salt solution for 30-60 minutes at 37°C.
-
De-esterification: Wash the cells and incubate in fresh salt solution for at least 30 minutes.
-
Measurement:
-
Mount the coverslip on the microscope.
-
Record the baseline fluorescence ratio (F340/F380).
-
Stimulate the cells as required (e.g., with a hypertrophic agonist) in the presence or absence of Rimeporide.
-
Monitor the changes in the fluorescence ratio, which correspond to changes in [Ca2+]i.
-
-
Calibration (Optional): Calibrate the Fura-2 signal at the end of the experiment using solutions with known Ca2+ concentrations in the presence of a calcium ionophore (e.g., ionomycin) and a calcium chelator (e.g., EGTA) to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
Conclusion
This compound is a valuable pharmacological tool for the investigation of NHE-1 function in various cellular processes, particularly in the context of cardiovascular research. The protocols provided here offer a starting point for researchers to explore the effects of NHE-1 inhibition on cardiac hypertrophy and intracellular ion homeostasis. It is recommended that investigators optimize these protocols for their specific experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Interventions to Prevent Hypertrophy-Induced Alterations in Contractile Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Sodium Channel | TargetMol [targetmol.com]
Troubleshooting & Optimization
Rimeporide Hydrochloride solubility and stability in different solvents.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Rimeporide Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is the hydrochloride salt of Rimeporide, a potent and selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1).[1] NHE-1 is a ubiquitous membrane protein that regulates intracellular pH by exchanging one intracellular proton for one extracellular sodium ion. In pathological conditions such as Duchenne muscular dystrophy (DMD), overactivation of NHE-1 can lead to intracellular sodium and subsequent calcium overload, contributing to cellular damage.[2] this compound, by blocking NHE-1, is investigated for its potential to mitigate these ionic imbalances.[1]
Q2: What are the recommended solvents for dissolving this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound. It is important to use anhydrous DMSO as the presence of moisture can affect solubility. For aqueous-based in vivo or in vitro experiments, stock solutions in DMSO are typically diluted into a final aqueous medium.
Q3: Are there any known incompatibilities of this compound with common lab reagents?
Specific incompatibility studies for this compound are not widely published. However, as a hydrochloride salt, its solubility can be affected by the common ion effect in solutions with high chloride concentrations. It is advisable to avoid preparing highly concentrated solutions in buffers containing high levels of chloride ions, other than what is necessary for physiological relevance.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[3] Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 1 year when stored at -80°C.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound
-
Problem: The compound is not fully dissolving in the chosen solvent.
-
Possible Causes & Solutions:
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Moisture in DMSO can significantly reduce the solubility of many compounds.
-
Concentration: The desired concentration may exceed the solubility limit in that specific solvent. Refer to the solubility data table below and consider preparing a more dilute solution.
-
Temperature: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of this compound.[3] However, be cautious with prolonged heating as it may degrade the compound.
-
pH of Aqueous Solutions: For aqueous solutions, the pH can significantly impact the solubility of hydrochloride salts. Ensure the pH of your buffer is compatible with maintaining the solubility of this compound.
-
Issue 2: Precipitation of the Compound in Aqueous Buffers
-
Problem: The compound precipitates out of solution after diluting the DMSO stock into an aqueous buffer.
-
Possible Causes & Solutions:
-
Insufficient DMSO Concentration: The final concentration of DMSO in the aqueous solution may be too low to maintain the solubility of this compound. While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated in many cell-based assays.
-
Buffer Composition: Certain salts in the buffer may be interacting with the compound, leading to precipitation. Try preparing the final dilution in a different buffer system.
-
Slow Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that may lead to precipitation.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 18.5[3] | 50.02[3] | Sonication is recommended to aid dissolution.[3] |
Note: Comprehensive solubility data for this compound in a wide range of solvents is limited in publicly available literature. Researchers should determine the solubility in their specific solvent systems.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter can also be used.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated supernatant to determine the solubility.
-
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp or daylight) for a defined period. A control sample should be kept in the dark.
-
-
Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Quantify the amount of remaining this compound and any formed degradation products.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Workflow for a forced degradation stability study.
References
Rimeporide Hydrochloride Experimental Design: A Technical Support Resource
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Rimeporide Hydrochloride, this technical support center provides essential guidance on experimental design, troubleshooting common pitfalls, and interpreting results. This compound is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a crucial regulator of intracellular pH (pHi) and sodium levels.[1][2] Its repositioning for diseases like Duchenne Muscular Dystrophy (DMD) has generated significant interest, focusing on its ability to mitigate intracellular calcium overload and subsequent cellular damage.[1][3][4][5][6] This guide offers a structured question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Solubility and Stability
-
Q: I am having trouble dissolving this compound. What is the recommended solvent and storage procedure?
-
A: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, prepare a stock solution in high-quality, anhydrous DMSO. It is crucial to protect the stock solution from moisture, as hygroscopic DMSO can negatively impact solubility. Store stock solutions at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
-
Q: My Rimeporide solution appears to be precipitating in my cell culture medium during long-term experiments. How can I avoid this?
-
A: Precipitation of compounds in culture media can be a concern, influenced by factors like media composition (e.g., presence of certain salts, pyruvate, bicarbonate) and the final concentration of the compound and DMSO.[7][8][9] To mitigate precipitation of Rimeporide:
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to minimize solvent-related toxicity and solubility issues.
-
When preparing working solutions, add the Rimeporide stock solution to the medium with gentle vortexing to ensure proper mixing.
-
Consider the stability of Rimeporide in your specific culture medium over the duration of your experiment. For multi-day experiments, it may be necessary to replenish the medium with freshly prepared Rimeporide to maintain the desired concentration.
-
Perform a preliminary solubility test in your specific cell culture medium at the intended experimental concentration and duration to identify any potential stability issues.
-
-
2. In Vitro Experimental Design
-
Q: What are the key considerations when designing an in vitro experiment to assess the efficacy of Rimeporide?
-
A: A well-designed in vitro experiment should include:
-
Appropriate Cell Line: Use a cell line relevant to the disease model. For example, C2C12 myoblasts or primary myoblasts from mdx mice are suitable for studying DMD.
-
Dose-Response Curve: Determine the optimal concentration of Rimeporide by performing a dose-response experiment. This will help identify the IC50 (half-maximal inhibitory concentration) for NHE-1 inhibition in your specific cell system.
-
Positive and Negative Controls: Include a known NHE-1 inhibitor (e.g., Cariporide) as a positive control and a vehicle control (DMSO) as a negative control.
-
Measurement of On-Target Effects: Directly measure the inhibition of NHE-1 activity by assessing changes in intracellular pH (pHi) recovery after an acid load.
-
Assessment of Downstream Effects: Evaluate the impact of Rimeporide on downstream pathological events, such as intracellular calcium levels, cell viability, and markers of inflammation or fibrosis.
-
-
-
Q: I am not observing the expected changes in intracellular pH after Rimeporide treatment. What could be the issue?
-
A: Several factors could contribute to this:
-
Suboptimal Rimeporide Concentration: You may be using a concentration that is too low to effectively inhibit NHE-1 in your cell type. Refer to dose-response studies or perform one to determine the optimal concentration.
-
Timing of Measurement: Ensure you are measuring pHi at an appropriate time point after Rimeporide treatment and acid loading.
-
Acid-Loading Technique: The method used to induce intracellular acidosis is critical. The NH4Cl pre-pulse technique is a common and effective method to transiently lower pHi and stimulate NHE-1 activity.
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their physiological responses.
-
Buffer Composition: The composition of your experimental buffer, particularly its buffering capacity and ion concentrations, can influence pHi measurements.
-
-
-
Q: Are there any known off-target effects of Rimeporide that I should be aware of in my in vitro studies?
-
A: While Rimeporide is a selective NHE-1 inhibitor, it is good practice to consider potential off-target effects. Some studies have explored the impact of Rimeporide on calcium handling and the generation of reactive oxygen species (ROS).[10] It is recommended to include control experiments to assess these potential effects, especially if your experimental readouts are sensitive to changes in calcium signaling or oxidative stress. For example, you could measure changes in store-operated calcium entry or mitochondrial ROS production.
-
3. In Vivo Experimental Design
-
Q: What are the critical factors to consider when designing a preclinical in vivo study with Rimeporide in a disease model like the mdx mouse?
-
A: Key considerations for in vivo studies include:
-
Animal Model: The mdx mouse is a commonly used model for DMD.[1][3][11][12]
-
Dosing Regimen: The dose, frequency, and route of administration are critical. Preclinical studies in mdx mice have demonstrated the efficacy of Rimeporide in reducing inflammation and fibrosis.[2][3]
-
Timing of Treatment: The timing of Rimeporide administration can significantly impact its efficacy. Studies on other NHE-1 inhibitors have shown that administration during the ischemic period is more effective than at the time of reperfusion in models of ischemia-reperfusion injury.[13] In chronic disease models like DMD, the timing of intervention relative to disease progression is a key consideration.
-
Pharmacokinetics: Understanding the pharmacokinetic profile of Rimeporide in your chosen animal model is essential for designing an effective dosing regimen.
-
Outcome Measures: Select relevant outcome measures to assess efficacy, such as histological analysis of muscle fibrosis and inflammation, functional tests (e.g., grip strength), and measurement of relevant biomarkers in blood or tissue.
-
-
-
Q: I am not observing a significant reduction in muscle fibrosis in mdx mice treated with Rimeporide. What are the potential reasons?
-
A: Several factors could be at play:
-
Inadequate Dose or Duration of Treatment: The dose of Rimeporide may not be sufficient to achieve a therapeutic effect, or the treatment duration may be too short to see significant changes in a chronic process like fibrosis.
-
Timing of Intervention: Initiating treatment at a very advanced stage of the disease may be less effective in reversing established fibrosis.
-
Variability in the Animal Model: There can be inherent biological variability in the mdx mouse model. Ensure you have a sufficient number of animals per group to achieve statistical power.
-
Assessment Method: The method used to quantify fibrosis is important. Picrosirius red staining followed by quantitative image analysis is a robust method. Ensure your staining and analysis protocols are consistent and validated.
-
Compound Bioavailability: Confirm that the formulation and route of administration result in adequate bioavailability of Rimeporide in the target tissues.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from available literature. Note that specific IC50 values in C2C12 cells and detailed preclinical pharmacokinetic data in mdx mice were not consistently available in the searched literature. Researchers should determine these parameters empirically for their specific experimental systems.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type/System | Value | Reference |
| Target | Na+/H+ Exchanger 1 (NHE-1) | Potent and Selective Inhibitor | [1][2] |
| Reported Effect | Correction of resting pH | Dystrophic (mdx5Cv) myotubes | [10] |
| Reported Effect | Moderate inhibition of calcium entry | Dystrophic (mdx5Cv) myotubes | [10] |
Table 2: Preclinical and Clinical Dosing of Rimeporide
| Species/Population | Condition | Dose | Route of Administration | Reference |
| Healthy Adult Males | Phase I Study | Up to 600 mg (single dose) | Oral | [14] |
| Healthy Adult Males | Phase I Study | Up to 600 mg daily (multiple doses) | Oral (TID) | [14] |
| Healthy Adult Males | Phase I Study | 350 mg (single dose) | Intravenous | [14] |
| Boys with DMD (6-11 years) | Phase Ib Clinical Trial | 50 mg to 300 mg (multiple ascending doses) | Oral (TID) | [4] |
| Rats (Sugen5416/hypoxia model of PAH) | Preclinical Study | 100 mg/kg/day | In drinking water | [15] |
Key Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
1. Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol is adapted from standard methods for measuring pHi using the ratiometric fluorescent indicator BCECF-AM.
-
Materials:
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Anhydrous DMSO
-
HEPES-buffered saline solution (HBSS) or other suitable buffer
-
NH4Cl for acid-loading
-
Nigericin and valinomycin for calibration
-
Fluorescence microscope or plate reader with excitation wavelengths of ~490 nm and ~440 nm and an emission wavelength of ~535 nm.
-
-
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging and allow them to adhere.
-
Dye Loading: Prepare a 2-5 µM working solution of BCECF-AM in HBSS. Incubate the cells with the BCECF-AM solution for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with fresh HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
Rimeporide Treatment: Incubate the cells with the desired concentration of Rimeporide or vehicle (DMSO) for the specified duration.
-
Acid Loading (NH4Cl Pre-pulse): To induce an acid load, perfuse the cells with a solution containing NH4Cl (e.g., 20 mM) for several minutes. Subsequently, switch to a sodium-free solution to induce intracellular acidification.
-
Measurement of pHi Recovery: Immediately after acid loading, switch back to a sodium-containing HBSS (with or without Rimeporide) and monitor the recovery of intracellular pH by recording the fluorescence ratio at the two excitation wavelengths.
-
Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi values using a high-potassium buffer containing nigericin and valinomycin at different known pH values (e.g., 6.5, 7.0, 7.5).
-
2. Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol describes the use of the ratiometric calcium indicator Fura-2 AM.
-
Materials:
-
Fura-2 AM
-
Anhydrous DMSO
-
Pluronic F-127
-
HBSS or other suitable buffer
-
Ionomycin and EGTA for calibration
-
Fluorescence imaging system with excitation wavelengths of ~340 nm and ~380 nm and an emission wavelength of ~510 nm.
-
-
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for fluorescence microscopy.
-
Dye Loading: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C, in the dark.
-
Washing: Wash the cells twice with fresh HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBSS for at least 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Rimeporide Treatment: Treat the cells with the desired concentration of Rimeporide or vehicle.
-
Calcium Measurement: Acquire fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Calibration: To determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios, treat the cells with a calcium-free buffer containing EGTA followed by a buffer with a saturating concentration of calcium and a calcium ionophore like ionomycin.
-
3. Assessment of Muscle Fibrosis using Picrosirius Red Staining
This protocol outlines the staining of collagen fibers in muscle tissue sections.
-
Materials:
-
Paraffin-embedded or frozen muscle tissue sections (5-10 µm thick)
-
Picrosirius red solution (0.1% Sirius Red in saturated picric acid)
-
Acetic acid solution (0.5%)
-
Ethanol series for dehydration
-
Xylene or a xylene substitute for clearing
-
Mounting medium
-
Brightfield microscope with polarizing filters.
-
-
Procedure:
-
Deparaffinization and Rehydration: If using paraffin sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water. For frozen sections, fix appropriately before staining.
-
Staining: Immerse slides in Picrosirius red solution for 60 minutes.
-
Rinsing: Briefly rinse the slides in two changes of 0.5% acetic acid solution.
-
Dehydration: Dehydrate the sections rapidly through a graded series of ethanol.
-
Clearing and Mounting: Clear the slides in xylene and mount with a permanent mounting medium.
-
Imaging and Analysis: Visualize the stained sections under a brightfield microscope. Collagen fibers will appear red. For enhanced visualization and quantification of collagen fiber types, use a polarizing microscope where thicker type I collagen fibers appear yellow-orange and thinner type III collagen fibers appear green. Quantify the fibrotic area as a percentage of the total muscle cross-sectional area using image analysis software.
-
4. Assessment of Muscle Inflammation by Immunohistochemistry for Macrophages (CD68)
This protocol describes the detection of macrophages in muscle tissue sections.
-
Materials:
-
Frozen muscle tissue sections (5-10 µm thick)
-
Acetone for fixation
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-CD68
-
Secondary antibody: fluorescently-labeled anti-rat or anti-mouse IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope.
-
-
Procedure:
-
Section Preparation: Air-dry frozen sections and fix in cold acetone for 10 minutes.
-
Permeabilization and Blocking: Wash sections in PBS and then incubate in blocking buffer for 1 hour at room temperature to block non-specific antibody binding and permeabilize the cells.
-
Primary Antibody Incubation: Incubate sections with the primary anti-CD68 antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the sections three times in PBS.
-
Secondary Antibody Incubation: Incubate sections with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Incubate with DAPI for 5-10 minutes to stain the nuclei.
-
Washing and Mounting: Wash the sections three times in PBS and mount with an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the stained sections using a fluorescence microscope. CD68-positive macrophages will be identified by the fluorescent signal. Quantify the number of macrophages per unit area of muscle tissue.
-
Visualizing Experimental Logic and Pathways
Signaling Pathway of Rimeporide Action
The following diagram illustrates the proposed mechanism of action of Rimeporide in the context of Duchenne Muscular Dystrophy. Rimeporide inhibits the NHE-1 transporter, leading to a reduction in intracellular sodium overload. This, in turn, normalizes the function of the Na+/Ca2+ exchanger (NCX), reducing intracellular calcium overload and downstream pathological signaling pathways involved in inflammation and fibrosis.
Caption: Rimeporide inhibits NHE-1, reducing Na+ and Ca2+ overload and downstream pathology.
Experimental Workflow for In Vitro Efficacy Testing
This workflow diagram outlines the key steps for assessing the in vitro efficacy of Rimeporide.
Caption: Workflow for in vitro testing of Rimeporide efficacy.
Logical Flow for Troubleshooting In Vivo Studies
This diagram provides a logical approach to troubleshooting unexpected results in in vivo experiments with Rimeporide.
Caption: Troubleshooting logic for in vivo Rimeporide experiments.
References
- 1. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. parentprojectmd.org [parentprojectmd.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Rimeporide | EspeRare Foundation [esperare.org]
- 6. Rimeporide in Duchenne Muscular Dystrophy (DMD) | EspeRare Foundation [esperare.org]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 9. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TGF-β-driven muscle degeneration and failed regeneration underlie disease onset in a DMD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Ensuring the quality and purity of Rimeporide Hydrochloride for research
This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring the quality and purity of Rimeporide Hydrochloride in a research setting.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the handling and analysis of this compound.
Question 1: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
Answer: Unexpected peaks in your HPLC chromatogram can arise from several sources. Here is a troubleshooting guide to help you identify the cause:
-
Contamination: The unexpected peaks could be due to contamination from solvents, glassware, or the HPLC system itself. To investigate this, run a blank injection (mobile phase only) to see if the peaks are still present. If they are, this points to a contaminated mobile phase or a dirty HPLC system.
-
Impurity in the this compound Sample: The peaks may represent impurities from the synthesis or degradation of this compound. Potential impurities could include starting materials, by-products from the synthesis of the benzoylguanidine core, or degradants.
-
Degradation of the Sample: this compound may degrade under certain conditions. Review your sample preparation and storage procedures. Exposure to high temperatures, extreme pH, or light can cause degradation. Consider performing a forced degradation study to identify potential degradation products.
-
Column Issues: An old or poorly maintained HPLC column can lead to peak splitting or the appearance of ghost peaks. Try flushing the column or replacing it with a new one.
Question 2: My this compound sample has a lower than expected purity. What are the potential reasons?
Answer: A lower than expected purity can be attributed to several factors:
-
Incomplete Reaction or Purification: The synthesis of this compound may not have gone to completion, or the purification process may have been insufficient to remove all impurities.
-
Degradation: As mentioned previously, the compound may have degraded during storage or handling. It is crucial to store this compound under the recommended conditions, typically at -20°C in a tightly sealed container, protected from light and moisture.
-
Hygroscopic Nature: The hydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the air. This will increase the weight of the sample and thus lower the calculated purity by weight. Always handle the compound in a dry environment and consider using a desiccator for storage.
Question 3: What are some potential impurities I should be aware of when working with this compound?
Answer: While specific impurities will depend on the synthetic route, potential impurities in benzoylguanidine derivatives like this compound could include:
-
Unreacted Starting Materials: The precursors used in the final synthesis steps may be present.
-
By-products from Guanidinylation: The reaction to form the guanidine group can sometimes lead to the formation of related by-products.
-
Residual Solvents: Solvents used during synthesis and purification may be present in the final product.
-
Degradation Products: As discussed, these can form due to improper storage or handling. Common degradation pathways for similar compounds include hydrolysis of the amide bond under acidic or basic conditions.
Question 4: How can I confirm the identity and purity of my this compound sample?
Answer: A combination of analytical techniques is recommended to confirm the identity and purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity and quantifying the amount of this compound. A validated HPLC method can separate the main compound from its impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can confirm the molecular weight of this compound and help identify unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the chemical structure of the compound.
-
Certificate of Analysis (CoA): Always request a CoA from the supplier. This document provides lot-specific information on purity, identity, and other quality control tests.
Data Presentation
Table 1: Typical Purity Specifications for Research-Grade this compound
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥98% |
| Identity (by ¹H NMR) | Conforms to structure |
| Mass (by MS) | Conforms to molecular weight |
| Residual Solvents | As per ICH guidelines |
Experimental Protocols
Protocol 1: Purity Determination of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound. This method should be validated for your specific instrumentation and requirements.
1. Materials and Reagents:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
Volumetric flasks and pipettes
-
HPLC vials
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
4. Procedure:
-
Standard Preparation: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., a small amount of DMSO followed by dilution with mobile phase A) to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the this compound sample to be tested in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the area percent purity of the this compound sample by integrating all peaks in the chromatogram. The purity is calculated as: (Area of Rimeporide Peak / Total Area of All Peaks) x 100%
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound sample in an oven at 80°C for 48 hours. Dissolve in a suitable solvent for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples by the HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.
Mandatory Visualization
Addressing variability in animal model responses to Rimeporide Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rimeporide Hydrochloride in preclinical animal models of Duchenne Muscular Dystrophy (DMD).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during animal studies with this compound, focusing on the sources of variability in experimental outcomes.
Q1: We are observing significant variability in the therapeutic response to Rimeporide in our mdx mouse cohort. What are the potential causes?
A1: Variability in response to Rimeporide in mdx mice can stem from several factors. Here are the key aspects to consider:
-
Genetic Background of the Animal Model: The genetic background of the mdx mouse strain significantly impacts the disease phenotype's severity.[1][2] The commonly used C57BL/10 (B10-mdx) strain has a milder phenotype compared to the DBA/2J (D2-mdx) strain, which exhibits a more severe and progressive muscle pathology, including earlier onset of cardiac dysfunction.[1][2] Ensure you are using a consistent and well-characterized strain for your studies. If comparing results across studies, be aware of the strain used.
-
Age of Animals at Treatment Initiation: The timing of treatment initiation can influence outcomes. Mdx mice undergo an acute phase of muscle necrosis and regeneration between 3 to 5 weeks of age.[3] Intervening before, during, or after this period can lead to different results. It is crucial to define and maintain a consistent age for starting the treatment in all experimental groups.
-
Drug Formulation and Administration: Inconsistent formulation or administration of Rimeporide can be a major source of variability. Rimeporide is orally available.[4] For oral gavage in mice, a consistent and stable formulation is critical. Ensure the compound is fully solubilized or evenly suspended. For a detailed formulation protocol, please refer to the Experimental Protocols section.
-
Dosing Regimen: The dose and frequency of administration are critical. While a definitive optimal oral dose for mdx mice is not yet established in publicly available literature, dose-finding studies are recommended. A study in Golden Retriever Muscular Dystrophy (GRMD) dogs used a dose of 10 mg/kg twice daily.[3] Human clinical trials in boys with DMD have explored oral doses ranging from 50 mg to 300 mg three times a day, adjusted for body weight.[5][6]
-
Husbandry and Environmental Factors: Differences in diet, housing conditions, and handling can introduce stress and variability in physiological responses. Standardizing these conditions across all experimental groups is essential.
Q2: What is the recommended formulation for oral administration of this compound to mice?
A2: A common method for preparing Rimeporide for oral administration in mice involves creating a solution or suspension. One suggested protocol is as follows:
-
Prepare a stock solution of Rimeporide in DMSO.
-
For the working solution, mix the DMSO stock with PEG300.
-
Add Tween-80 to the mixture.
-
Finally, add saline to reach the desired final concentration.
It is recommended to keep the final DMSO concentration below 2%, especially for animals that may be weak. Always ensure the solution is homogeneous before each administration. For long-term studies, the stability of the formulation should be considered.
Q3: How should this compound be stored?
A3: Proper storage is crucial to maintain the stability and efficacy of this compound.
-
Powder: Store at -20°C for up to 3 years.[7]
-
Stock Solution in Solvent: Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]
Q4: We are not observing the expected cardioprotective effects of Rimeporide. What could be the issue?
A4: If the expected cardioprotective effects are not observed, consider the following:
-
Timing and Duration of Treatment: Cardioprotection may require long-term administration. In dystrophic hamsters, lifelong preventive treatment showed significant benefits.[5] The GRMD dog study that demonstrated cardioprotective effects involved treatment from 2 months to 1 year of age.
-
Animal Model and Disease Stage: The cardiac phenotype in mdx mice can be variable and often develops at a later age compared to human DMD patients. The D2-mdx strain is known to develop an earlier and more severe cardiac phenotype, making it a potentially more suitable model for studying cardiac effects.[1][2]
-
Outcome Measures: Ensure you are using sensitive and appropriate outcome measures to detect changes in cardiac function. This may include echocardiography, histological analysis for fibrosis, and relevant biomarkers.
Q5: Are there known issues with the mechanism of action of NHE-1 inhibitors that could affect experimental outcomes?
A5: Yes, the timing of administration in relation to the pathological process is critical for NHE-1 inhibitors. In the context of ischemia-reperfusion injury, the timing of drug administration (during ischemia versus at the onset of reperfusion) has been a significant factor in the success of clinical trials with other NHE-1 inhibitors. While the pathology of DMD is chronic, it is important to consider that the underlying ion dysregulation is persistent. Therefore, consistent and sustained drug exposure is likely necessary to achieve a therapeutic effect.
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical and Clinical Studies
| Species/Population | Animal Model | Route of Administration | Dosage | Study Duration | Key Findings | Reference |
| Dog | Golden Retriever Muscular Dystrophy (GRMD) | Oral | 10 mg/kg, twice a day | 10 months | Limited deterioration of left ventricular function. | [3] |
| Hamster | Dystrophic Hamsters (UMX 101) | Not Specified | Not Specified | Lifelong | Reduced mortality, prevented myocardial necrosis and hypertrophy. | [5] |
| Human | Boys with Duchenne Muscular Dystrophy | Oral | 50 mg to 300 mg, three times a day (weight-adjusted) | 4 weeks | Safe and well-tolerated; positive effects on exploratory biomarkers. | [5][6] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in mdx Mice
-
Preparation of Dosing Solution:
-
Prepare a 20.8 mg/mL stock solution of this compound in 100% DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL. This results in a final concentration of 2.08 mg/mL. Adjust volumes as needed for your target dose.
-
-
Dosing Procedure:
-
Administer the prepared solution to mdx mice via oral gavage.
-
The volume of administration should be calculated based on the body weight of each mouse to ensure accurate dosing.
-
A typical dosing frequency would be once or twice daily, but this should be optimized based on pharmacokinetic studies.
-
Protocol 2: Assessment of Cardiac Function in Animal Models
-
Echocardiography:
-
Perform transthoracic echocardiography on anesthetized animals to assess cardiac function.
-
Key parameters to measure include left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
Measurements should be taken at baseline and at specified time points throughout the study.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and collect the hearts.
-
Fix the hearts in 10% neutral buffered formalin and embed in paraffin.
-
Section the hearts and stain with Masson's trichrome or Picrosirius red to visualize and quantify fibrosis.
-
Analyze the stained sections using microscopy and image analysis software.
-
Visualizations
Caption: Pathophysiological cascade in DMD and the point of intervention for Rimeporide.
Caption: A typical experimental workflow for evaluating Rimeporide in a DMD animal model.
Caption: A logical flowchart for troubleshooting sources of variability in Rimeporide studies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. parentprojectmd.org [parentprojectmd.org]
- 5. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. medchemexpress.com [medchemexpress.com]
Rimeporide Hydrochloride Stock Solutions: A Technical Guide to Long-Term Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Rimeporide Hydrochloride stock solutions. Adherence to proper preparation, storage, and handling protocols is critical for ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as moisture can significantly impact the solubility of the compound.[1][4]
Q2: What is the maximum achievable concentration in DMSO?
A2: Solubilities of up to 67 mg/mL (200.97 mM) in DMSO have been reported.[4] However, concentrations around 10 mM, 18.5 mg/mL (50.02 mM), and 20 mg/mL (59.99 mM) are also commonly cited.[1][2][3] It is advisable to start with a lower concentration if dissolution issues arise.
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you encounter solubility issues, sonication and gentle warming (e.g., to 37°C) can aid dissolution.[1][2][5] Ensure you are using a sufficient volume of fresh, high-quality DMSO.
Q4: How should I store the solid this compound powder?
A4: The solid powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[2][4]
Q5: What are the recommended storage conditions for stock solutions?
A5: For optimal stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[4][6] Under these conditions, the solution can be stable for up to one year.[2][4] For shorter-term storage, -20°C is acceptable for up to one month.[1][4][5]
Q6: Can I store my stock solution at 4°C?
A6: Storage at 4°C is not generally recommended for long-term stability. For daily or very short-term use, it may be acceptable, but for periods longer than a day, freezing is advised to prevent degradation.
Q7: I observed precipitation in my stock solution after thawing. What should I do?
A7: If precipitation occurs upon thawing, gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves.[5] If the precipitate does not dissolve, it may indicate degradation or saturation, and the solution should be discarded.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in Stock Solution Upon Thawing | The compound has come out of solution at a lower temperature. | Gently warm the vial to 37°C and vortex or sonicate until the solution becomes clear.[5] |
| The solution is supersaturated. | Prepare a new stock solution at a slightly lower concentration. | |
| Solvent has evaporated, increasing the concentration. | Ensure vials are tightly sealed. Use fresh stock if evaporation is suspected. | |
| Incomplete Dissolution During Preparation | Insufficient solvent volume. | Increase the volume of the solvent to achieve the desired concentration. |
| Low-quality or hydrated DMSO was used. | Use fresh, anhydrous, high-purity DMSO.[1][4] | |
| Insufficient mixing. | Use sonication and/or gentle warming to aid dissolution.[1][2][5] | |
| Color Change in Stock Solution | Potential degradation of the compound. | Discard the solution and prepare a fresh stock. Ensure proper storage conditions are maintained. |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling solutions. Discard any suspect solutions. | |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage or handling. | Prepare a fresh stock solution from solid compound. Aliquot to avoid multiple freeze-thaw cycles.[4][6] |
| Inaccurate concentration due to pipetting errors or incomplete dissolution. | Recalibrate pipettes and ensure the compound is fully dissolved before use. |
Quantitative Data Summary
The stability of this compound stock solutions is highly dependent on the storage temperature and solvent. The following table summarizes the recommended storage conditions and expected stability based on available data.
| Solvent | Storage Temperature | Duration of Stability | Source(s) |
| DMSO | -80°C | 6 months - 1 year | [1][2][4][5] |
| DMSO | -20°C | 1 month | [1][4][5] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibrate the this compound solid powder to room temperature before opening the vial to prevent condensation of moisture.
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 369.84 g/mol for the hydrochloride salt). For 1 mL of a 10 mM solution, 3.698 mg is needed.
-
Weigh the calculated amount of this compound and transfer it to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[5]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.[6]
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Sodium Channel | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. Rimeporid (EMD 87580) | inhibitor/agonist | CAS 187870-78-6 | Buy Rimeporid (EMD 87580) from Supplier InvivoChem [invivochem.com]
Validation & Comparative
A Comparative Analysis of Rimeporide Hydrochloride and Cariporide: Efficacy as NHE-1 Inhibitors
An in-depth comparison of Rimeporide Hydrochloride and Cariporide, two potent and selective inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), reveals distinct developmental trajectories and therapeutic applications despite their shared molecular target. This guide provides a comprehensive overview of their mechanisms, a summary of key experimental findings, and detailed protocols for cited experiments, aimed at researchers, scientists, and professionals in drug development.
Overview and Mechanism of Action
Both Rimeporide and Cariporide are potent and selective inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1)[1][2][3][4]. NHE-1 is a ubiquitous membrane protein crucial for regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion[5].
Under pathological conditions such as ischemia, intracellular acidosis triggers an increase in NHE-1 activity. This leads to a significant influx of sodium, which in turn reverses the action of the Na+/Ca2+ exchanger, causing a detrimental overload of intracellular calcium[6][7]. This calcium overload is a key factor in cell death and tissue injury, particularly in the myocardium[6][7].
By inhibiting NHE-1, both Rimeporide and Cariporide aim to prevent this sodium influx, thereby mitigating the subsequent calcium overload and protecting cells from injury[2][5][6]. This shared mechanism forms the basis of their therapeutic potential in various diseases.
References
- 1. Rimeporide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cariporide - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
A Preclinical Showdown: Rimeporide Hydrochloride Versus Other NHE-1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rimeporide Hydrochloride against other Na+/H+ Exchanger-1 (NHE-1) inhibitors in various preclinical models. The data presented is compiled from publicly available experimental studies to facilitate an informed evaluation of these compounds.
The sodium-hydrogen exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein critical for regulating intracellular pH and cell volume.[1] Its overactivation in pathological conditions, such as ischemia-reperfusion injury and Duchenne Muscular Dystrophy (DMD), leads to intracellular sodium (Na+) and calcium (Ca2+) overload, culminating in cell death and tissue damage.[1][2] Consequently, NHE-1 has emerged as a promising therapeutic target. This guide focuses on this compound and compares its preclinical performance with other notable NHE-1 inhibitors, including Cariporide, Zoniporide, Sabiporide, and the non-selective inhibitor Amiloride.
Quantitative Comparison of NHE-1 Inhibitors
The following tables summarize the available quantitative data on the potency and efficacy of various NHE-1 inhibitors from preclinical studies. It is important to note that these values were obtained from different studies and experimental conditions, which may influence direct comparisons.
| Inhibitor | Target | Assay System | IC50 / EC50 | Reference |
| Rimeporide | NHE-1 | Not Specified | Not Specified | [3] |
| Zoniporide | Human NHE-1 | Transfected Hamster Fibroblasts | IC50: 14 nM | [4] |
| Rabbit Myocardial NHE-1 | Isolated Heart (Langendorff) | EC50: 0.25 nM | [4] | |
| Cariporide | Rabbit Myocardial NHE-1 | Isolated Heart (Langendorff) | EC50: 5.11 nM | [4] |
| Eniporide | Rabbit Myocardial NHE-1 | Isolated Heart (Langendorff) | EC50: 0.69 nM | [4] |
| Amiloride | NHE-1 | Not Specified | IC50: ~3 µM | [5] |
Table 1: In Vitro Potency of NHE-1 Inhibitors. This table presents the half-maximal inhibitory/effective concentrations (IC50/EC50) of various NHE-1 inhibitors. Lower values indicate higher potency.
| Inhibitor | Preclinical Model | Key Efficacy Endpoint | Efficacy Data | Reference |
| Rimeporide | mdx Mouse (DMD model) | Anti-fibrotic and anti-inflammatory effects | Potent effects observed in skeletal and cardiac muscles. | [3] |
| Dystrophic Hamster (Cardiomyopathy model) | Survival and Cardioprotection | Prolonged survival and demonstrated cardioprotective effects. | [6] | |
| Cariporide | Rabbit Myocardial Infarction (Ischemia-Reperfusion) | Infarct Size Reduction | Acute treatment: 66% decrease (normal diet), 65% decrease (atherogenic diet). Chronic treatment: 53% decrease (normal diet), 49% decrease (atherogenic diet). | [7] |
| Zoniporide | Rabbit Myocardial Infarction (Ischemia-Reperfusion) | Infarct Size Reduction | 83% reduction at 50 nM in isolated hearts. | [4] |
| Sabiporide | Rat Myocardial Ischemia | Infarct Size Reduction | Dose-dependently reduced infarct size with an ED50 of 0.14 mg/kg. | [8] |
| Amiloride | Mouse Global Cerebral Ischemia | Neuronal Death Reduction | Reduced zinc accumulation and neuronal death at 10 mg/kg. | [9] |
Table 2: In Vivo Efficacy of NHE-1 Inhibitors in Preclinical Models. This table summarizes the therapeutic effects of NHE-1 inhibitors in various disease models.
Signaling Pathways and Experimental Workflows
The inhibition of NHE-1 primarily prevents the detrimental consequences of intracellular Na+ and subsequent Ca2+ overload. The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating these inhibitors.
Caption: NHE-1 Inhibition Signaling Pathway.
Caption: General Preclinical Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for key models cited in this guide.
Myocardial Ischemia-Reperfusion Injury in Rabbits (Cariporide Study)
-
Experimental Groups:
-
Normal Diet + Placebo: Fed a standard diet.
-
Normal Diet + Acute Cariporide: Received a single intravenous dose of Cariporide (0.3 mg/kg) 10 minutes before coronary artery occlusion.[7]
-
Normal Diet + Chronic Cariporide: Fed a diet supplemented with Cariporide (0.1% in chow) for 4 weeks.[7]
-
Atherogenic Diet + Placebo: Fed a diet supplemented with 0.25% cholesterol and 3% coconut oil for 4 weeks.[7]
-
Atherogenic Diet + Acute Cariporide: Same as group 2 but with the atherogenic diet.[7]
-
Atherogenic Diet + Chronic Cariporide: Same as group 3 but with the atherogenic diet.[7]
-
-
Surgical Procedure:
-
Anesthetize the rabbits.[10]
-
Perform a thoracotomy to expose the heart.[10]
-
Pass a suture around a major branch of the left anterior descending (LAD) coronary artery.[7][10]
-
Induce regional myocardial ischemia by tightening the suture for 30 minutes.[7][10]
-
Release the suture to allow for 2 hours of reperfusion.[7]
-
-
Outcome Measurement:
Isolated Perfused Heart (Langendorff) Model (Zoniporide Study)
-
Preparation:
-
Experimental Protocol:
-
Allow the heart to stabilize for a baseline period.
-
Introduce the NHE-1 inhibitor (e.g., Zoniporide) or vehicle into the perfusate at various concentrations.[4]
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Initiate reperfusion with the same perfusate (with or without the inhibitor) for a set duration (e.g., 120 minutes).[4]
-
-
Functional Assessment:
Duchenne Muscular Dystrophy (DMD) Mouse Model (Rimeporide Study)
-
Animal Model: Dystrophin-deficient mdx mice, a commonly used model for DMD.[3][14]
-
Treatment Protocol:
-
Administer Rimeporide orally to mdx mice.[6] The specific dose and duration would be determined based on dose-finding studies.
-
A control group of mdx mice would receive a vehicle.
-
-
Efficacy Evaluation:
-
Histopathology: At the end of the treatment period, collect skeletal muscles (e.g., gastrocnemius, diaphragm) and the heart. Perform histological staining (e.g., Masson's trichrome) to assess the extent of fibrosis and inflammation.[3]
-
Biomarkers: Measure serum levels of muscle damage markers, such as creatine kinase (CK).[15]
-
Functional Improvement: Assess muscle function through tests like grip strength or treadmill running.
-
Concluding Remarks
The preclinical data available to date suggests that NHE-1 inhibitors, including Rimeporide, Cariporide, and Zoniporide, hold significant therapeutic potential in models of cardiac injury and muscular dystrophy. Rimeporide has demonstrated promising anti-fibrotic and anti-inflammatory effects in DMD models.[3][6] Cariporide and Zoniporide have shown robust cardioprotective effects by reducing infarct size in ischemia-reperfusion models, with Zoniporide appearing to be particularly potent.[4][7]
References
- 1. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 5. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parentprojectmd.org [parentprojectmd.org]
- 7. Effects of acute and chronic treatment with the sodium hydrogen exchanger 1 (NHE-1) inhibitor cariporide on myocardial infarct mass in rabbits with hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Model of Ischemia and Reperfusion Injury in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Langendorff heart - Wikipedia [en.wikipedia.org]
- 12. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Rimeporide | EspeRare Foundation [esperare.org]
- 15. researchgate.net [researchgate.net]
Rimeporide Hydrochloride: A Comparative Analysis of its Potent and Selective NHE-1 Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rimeporide Hydrochloride's performance in inhibiting the Sodium-Hydrogen Exchanger 1 (NHE-1) against other known inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to support researchers in their evaluation of this compound.
Quantitative Comparison of NHE-1 Inhibitors
The inhibitory efficacy of this compound and alternative NHE-1 inhibitors is summarized below. The data highlights the potency of these compounds, typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency.
| Inhibitor | Target | IC50 Value | Organism/Cell Line | Reference |
| This compound | NHE-1 | Potent and Selective Inhibitor (Specific IC50 not publicly available) | Human | [1][2][3] |
| Cariporide | NHE-1 | 30 nM - 50 nM | Human (CHO-K1 cells), Rat | [4] |
| Zoniporide | NHE-1 | 14 nM | Human | [5] |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | NHE-1 | ~20 nM (Ki) | Not Specified | [6] |
Experimental Protocols
Protocol for Measuring NHE-1 Inhibition via Intracellular pH Monitoring
This protocol outlines a common method for validating the inhibitory effect of compounds on NHE-1 activity by measuring changes in intracellular pH (pHi) using the pH-sensitive fluorescent dye, 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).[4][7][8]
Materials:
-
Cells expressing NHE-1 (e.g., C6 glioma cells, HEK293 cells transfected with NHE-1)
-
BCECF-AM dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Ammonium chloride (NH4Cl)
-
Sodium-free buffer (e.g., substituting NaCl with N-methyl-D-glucamine or choline chloride)
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescence plate reader or microscope capable of ratiometric measurements (Excitation ~490 nm and ~440 nm, Emission ~535 nm)
Procedure:
-
Cell Preparation: Plate cells in a 96-well black-walled, clear-bottom plate and culture to a confluent monolayer.
-
Dye Loading:
-
Wash the cells once with HBSS.
-
Incubate the cells with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Induction of Intracellular Acidification (NH4Cl Pre-pulse Technique):
-
Perfuse the cells with a solution containing 20 mM NH4Cl in HBSS for 5-10 minutes. This will initially cause an increase in pHi followed by a rapid decrease upon removal of the NH4Cl.
-
Remove the NH4Cl solution and replace it with a sodium-free buffer to induce intracellular acidosis.
-
-
NHE-1 Activity Measurement:
-
Immediately after inducing acidosis, replace the sodium-free buffer with HBSS (containing sodium) to initiate NHE-1-mediated pHi recovery.
-
For the inhibitor groups, the HBSS will also contain the desired concentration of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) should be run in parallel.
-
Immediately begin recording the fluorescence intensity at the two excitation wavelengths (~490 nm and ~440 nm) and the emission wavelength (~535 nm) over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).
-
The initial rate of the pHi recovery (the slope of the ratio change over time) is proportional to the NHE-1 activity.
-
Compare the rates of pHi recovery in the presence and absence of the inhibitors to determine the percentage of inhibition.
-
Generate a dose-response curve by testing a range of inhibitor concentrations to calculate the IC50 value.
-
Visualizing Biological and Experimental Processes
NHE-1 Signaling Pathway in Cardiac Hypertrophy
Overactivation of NHE-1 is implicated in the pathophysiology of cardiac hypertrophy. The following diagram illustrates the key signaling events initiated by hypertrophic stimuli that lead to the activation of NHE-1 and subsequent cellular responses. Inhibition of NHE-1 by compounds like Rimeporide can mitigate these downstream effects.[9][10][11][12][13]
Experimental Workflow for Validating NHE-1 Inhibition
The following diagram outlines the general workflow for screening and validating the inhibitory effect of a compound on NHE-1 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Na+ /H+ exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mOrange2, a Genetically Encoded, pH Sensitive Fluorescent Protein, is an Alternative to BCECF-AM to Measure Intracellular pH to Determine NHE3 and DRA Activity [cellphysiolbiochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Rimeporide and Eniporide as NHE-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent sodium-hydrogen exchanger isoform 1 (NHE-1) inhibitors: Rimeporide and Eniporide. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction to NHE-1 Inhibition
The sodium-hydrogen exchanger isoform 1 (NHE-1) is a ubiquitous plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi) and cell volume by extruding one proton in exchange for one extracellular sodium ion.[1][2] Under pathological conditions such as myocardial ischemia-reperfusion injury and certain cardiomyopathies, NHE-1 can become over-activated.[3][4] This hyperactivity leads to intracellular sodium overload, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing a detrimental influx of calcium.[1] This calcium overload is a key contributor to cardiomyocyte death, cardiac hypertrophy, and heart failure.[3][4] Consequently, the inhibition of NHE-1 has emerged as a promising therapeutic strategy for various cardiovascular diseases.
Rimeporide and Eniporide are two such NHE-1 inhibitors that have undergone clinical investigation. While both compounds target the same protein, their clinical development pathways and reported efficacies have diverged. This guide will delve into a side-by-side comparison of their performance, drawing upon available preclinical and clinical data.
Comparative Data on Rimeporide and Eniporide
The following tables summarize the key quantitative data for Rimeporide and Eniporide, facilitating a direct comparison of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Parameter | Rimeporide | Eniporide | Reference |
| Target | Sodium-Hydrogen Exchanger 1 (NHE-1) | Sodium-Hydrogen Exchanger 1 (NHE-1) | [5][6][7] |
| IC50 for human NHE-1 | Potent and selective inhibitor (specific IC50 not consistently reported) | 4.5 nM | [8] |
| Selectivity | Selective for NHE-1 | Selective for NHE-1 over NHE-2 and NHE-3 | [9][10][11] |
Note: While Rimeporide is consistently described as a potent and selective NHE-1 inhibitor, a specific IC50 value is not as widely and consistently reported in publicly available literature as it is for Eniporide.
Table 2: Comparative Pharmacokinetics in Humans
| Parameter | Rimeporide | Eniporide | Reference |
| Administration | Oral | Intravenous | [1][12] |
| Half-life (t½) | ~3-4 hours | ~2 hours | [13][14] |
| Total Body Clearance | Not explicitly stated | 20.8 L/h (patients) to 29.2 L/h (healthy) | [1] |
| Volume of Distribution (Vd) | Not explicitly stated | 16.9 L (patients) to 20.4 L (healthy) | [1] |
| Accumulation | No evidence of accumulation upon repeated dosing | Not applicable for single infusion studies | [1][15] |
Preclinical and Clinical Development Overview
Rimeporide
Rimeporide was initially investigated as a potential treatment for congestive heart failure.[16] More recently, its development has been repurposed for the treatment of Duchenne Muscular Dystrophy (DMD), a genetic disorder characterized by progressive muscle degeneration, including the cardiac muscle.[12][17] The rationale for this shift lies in the hypothesis that NHE-1 inhibition can mitigate the downstream cellular damage caused by the absence of dystrophin.[16]
Preclinical studies in animal models of DMD, such as the mdx mouse and the golden retriever muscular dystrophy (GRMD) dog, have demonstrated that Rimeporide can reduce cardiac and skeletal muscle damage, inflammation, and fibrosis.[5][17] A Phase Ib clinical trial in young boys with DMD has been completed, demonstrating that Rimeporide was safe and well-tolerated across a range of oral doses.[15][18] Pharmacokinetic data from this trial indicated good oral absorption and a linear dose-exposure relationship with no drug accumulation.[15]
Eniporide
Eniporide was primarily developed as an adjunct therapy for acute myocardial infarction (AMI) to reduce ischemia-reperfusion injury.[19] The proposed mechanism was that by inhibiting NHE-1 at the time of reperfusion, Eniporide would prevent the intracellular sodium and subsequent calcium overload that contributes to myocardial stunning and cell death.[19]
Preclinical studies in animal models of myocardial infarction showed that Eniporide could limit infarct size.[7] However, the results from human clinical trials were mixed. The large-scale ESCAMI (Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction) trial investigated the effects of Eniporide in patients undergoing reperfusion therapy for ST-elevation myocardial infarction (STEMI).[19][20] The study failed to show a significant reduction in infarct size or an improvement in clinical outcomes in the overall patient population, leading to the discontinuation of its development for this indication.[19][20]
Experimental Protocols
A key experiment for characterizing NHE-1 inhibitors is the measurement of their effect on intracellular pH recovery following an acid load. A widely used method is the ammonium prepulse technique coupled with fluorescence microscopy using a pH-sensitive dye like BCECF-AM .
Protocol: Measurement of NHE-1 Activity using the Ammonium Prepulse Technique
1. Cell Preparation and Dye Loading:
-
Culture cells of interest (e.g., cardiomyocytes, or a cell line overexpressing NHE-1) on glass coverslips.
-
Load the cells with the acetoxymethyl ester form of the pH-sensitive fluorescent dye, BCECF-AM (typically 2-5 µM in a serum-free medium), by incubating for 30-60 minutes at 37°C.[17][21]
-
The lipophilic BCECF-AM passively crosses the cell membrane and is cleaved by intracellular esterases to the membrane-impermeant, pH-sensitive BCECF.[21]
-
Wash the cells with a physiological salt solution (e.g., HEPES-buffered saline) to remove extracellular dye.
2. Intracellular Acidification (Ammonium Prepulse):
-
Perfuse the cells with a solution containing a weak base, such as ammonium chloride (NH4Cl, typically 20 mM) for several minutes.[22][23]
-
NH3, in equilibrium with NH4+, diffuses into the cell and combines with intracellular protons, causing a transient intracellular alkalinization.
-
Upon removal of the external NH4Cl and perfusion with a sodium-free solution, intracellular NH4+ dissociates into NH3 and H+. The NH3 diffuses out of the cell, leaving behind an excess of protons and causing a rapid intracellular acidification.[22]
3. Measurement of pH Recovery:
-
Reintroduce a sodium-containing physiological solution.
-
In the presence of extracellular sodium, NHE-1 will be activated to extrude the excess intracellular protons, leading to a recovery of the intracellular pH towards its baseline.
-
Monitor the fluorescence of BCECF using a fluorescence microscopy system. BCECF has two excitation wavelengths (e.g., 440 nm and 490 nm) and a single emission wavelength (~535 nm).[21][24] The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.
-
The initial rate of pH recovery is taken as a measure of NHE-1 activity.
4. Inhibitor Testing:
-
To test the effect of an NHE-1 inhibitor (Rimeporide or Eniporide), the compound is added to the perfusion solution before and during the sodium-dependent pH recovery phase.
-
The concentration-dependent inhibition of the rate of pH recovery is used to determine the IC50 value of the inhibitor.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in NHE-1-mediated cellular damage and the mechanism of action of Rimeporide and Eniporide.
Conclusion
Rimeporide and Eniporide are both potent and selective inhibitors of NHE-1 that have been evaluated in different clinical contexts. Eniporide, despite showing promise in preclinical models of myocardial infarction, did not translate to significant clinical benefit in a large-scale trial. In contrast, Rimeporide is currently undergoing a revival in the orphan disease space for Duchenne Muscular Dystrophy, where preclinical data and early clinical safety and pharmacokinetic profiles appear promising.
The comparative data presented in this guide highlights the differences in their development trajectories and provides a quantitative basis for their pharmacological profiles. The detailed experimental protocol for assessing NHE-1 activity offers a practical guide for researchers in the field. The signaling pathway diagrams provide a visual representation of the molecular mechanisms underlying the therapeutic rationale for NHE-1 inhibition. This comprehensive analysis should serve as a valuable resource for scientists and drug developers interested in the field of NHE-1 inhibition and its therapeutic potential.
References
- 1. Population pharmacokinetics of eniporide and its metabolite in healthy subjects and patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Novel amiloride-sensitive sodium-dependent proton secretion in the mouse proximal convoluted tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Pharmacokinetic/pharmacodynamic evaluation of the NHE inhibitor eniporide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Rimeporide | EspeRare Foundation [esperare.org]
- 17. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 18. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intracellular pH Measurement [bio-protocol.org]
- 20. jacc.org [jacc.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Characterization of intracellular pH regulation in the guinea-pig ventricular myocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
Independent Verification of Rimeporide Hydrochloride's Mechanism of Action: A Comparative Guide
Rimeporide Hydrochloride, originally developed for congestive heart failure, is a first-in-class, potent, and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2][3] It is currently being repositioned by the EspeRare Foundation for the treatment of Duchenne Muscular Dystrophy (DMD), a rare genetic disorder characterized by progressive muscle degeneration.[1][4] The therapeutic rationale for its use in DMD stems from the hypothesis that inhibiting NHE-1 can mitigate the downstream cellular damage caused by ion imbalance, a key feature of the disease's pathophysiology.[2][5][6]
This guide provides an objective comparison of Rimeporide with other NHE-1 inhibitors, supported by experimental data from independent studies, to verify its mechanism of action.
The Role of NHE-1 in Dystrophic Muscle Pathology
In DMD, the absence of the dystrophin protein leads to fragile cell membranes. This fragility is thought to cause an increase in intracellular sodium (Na+) and calcium (Ca2+) levels. The NHE-1 protein, which normally regulates intracellular pH (pHi) by exchanging one intracellular proton (H+) for one extracellular sodium ion (Na+), becomes over-activated.[1] This over-activation leads to a significant Na+ overload, which in turn reverses the action of the Na+/Ca2+ exchanger (NCX), causing a further, pathological influx of Ca2+. This calcium overload triggers a cascade of detrimental events, including inflammation, fibrosis, and ultimately cell death.[1][7] Rimeporide's mechanism is to block this initial Na+ influx through NHE-1, thereby preventing the subsequent ionic cascade and protecting muscle cells.
Comparative Analysis with Other NHE-1 Inhibitors
The mechanism of Rimeporide has been independently verified in studies that compare its effects with other known NHE-1 inhibitors. The most notable comparator is Cariporide (HOE642), another potent and selective NHE-1 inhibitor that was investigated for cardiac conditions but discontinued in late-stage clinical development due to safety concerns.[1][8] Comparing Rimeporide to Cariporide and the non-specific inhibitor Amiloride helps validate its target engagement and differentiate its profile.
Table 1: Comparative Profile of Key NHE-1 Inhibitors
| Feature | Rimeporide (EMD-87580) | Cariporide (HOE642) | Amiloride |
| Target Specificity | Potent and selective for NHE-1[1][2] | Potent and selective for NHE-1[9] | Non-specific inhibitor of NHE-1, also affects other ion channels[7] |
| Primary Indication (Studied) | Duchenne Muscular Dystrophy, Congestive Heart Failure[1][3] | Myocardial Ischemia-Reperfusion Injury[9][10] | Diuretic, studied for neuroprotection in ischemia[7] |
| Development Status | Phase Ib completed for DMD; Phase II/III being planned[5][11] | Development discontinued in late-stage trials[1][8] | Approved as a diuretic |
| Reported Clinical Safety Profile | Well-tolerated in Phase I studies in adults and a Phase Ib study in children with DMD[1][5] | Safety concerns in large-scale trials (GUARDIAN)[9] | Established safety profile as a diuretic; neuroprotective doses studied preclinically[7] |
| Key Preclinical Finding | Reduces inflammation and fibrosis in skeletal and cardiac muscle in mdx mice[1][3] | Cardioprotective effect in ischemia/reperfusion models[9] | Neuroprotective against global cerebral ischemia[7] |
Experimental Protocols for Verification
The primary method to verify the mechanism of action of an NHE-1 inhibitor is to measure its effect on the recovery of intracellular pH (pHi) following an acid load in vitro.
Key Experiment: In Vitro NHE-1 Activity Assay
This assay directly measures the function of the NHE-1 transporter and its inhibition by a compound.
Objective: To quantify the inhibitory effect of Rimeporide on NHE-1 activity by measuring the rate of pHi recovery after induced intracellular acidosis.
Methodology:
-
Cell Culture: Use a relevant cell line expressing NHE-1, such as H9c2 cells (rat cardiomyoblasts) or isolated primary cardiomyocytes.[12]
-
Fluorescent Staining: Load the cells with a pH-sensitive fluorescent dye (e.g., SNARF-AM). The fluorescence emission of this dye changes with pHi.[12]
-
Inducing Acidosis (Acid Load): Induce a rapid drop in pHi using the ammonium chloride (NH4Cl) prepulse technique. Cells are first incubated in an NH4Cl solution, allowing NH3 to enter and raise pHi. When the external solution is switched to an NH4Cl-free, sodium-containing solution, the intracellular NH4+ dissociates into NH3 (which diffuses out) and H+, trapping H+ inside and causing a sharp drop in pHi (acidosis).[13]
-
Treatment: During the recovery phase (in the sodium-containing solution), cells are treated with either a vehicle control, Rimeporide, or a known NHE-1 inhibitor like Cariporide.
-
Measurement of pHi Recovery: The rate of pHi recovery back to baseline is monitored using fluorescence microscopy. This recovery is primarily mediated by the NHE-1 transporter, which extrudes the excess H+ in exchange for extracellular Na+.[13]
-
Data Analysis: The initial rate of pHi recovery (ΔpH/Δt) is calculated. A significant reduction in the recovery rate in the presence of Rimeporide, comparable to that of Cariporide, verifies its inhibitory action on NHE-1.
Summary of Supporting Data
Independent preclinical and clinical studies provide quantitative data supporting Rimeporide's mechanism of action and therapeutic potential.
Table 2: Summary of Preclinical and Clinical Evidence for Rimeporide
| Study Type | Model / Population | Key Experimental Data / Findings | Conclusion on Mechanism of Action | Reference |
| Preclinical | Dystrophin-deficient (mdx) mice | Showed potent anti-inflammatory and anti-fibrotic effects in skeletal and cardiac muscles. | Consistent with mitigating downstream effects of NHE-1 over-activation. | [1][8] |
| Preclinical | Golden Retriever Muscular Dystrophy (GRMD) dogs | Confirmed the cardioprotective role of Rimeporide. | Supports NHE-1 inhibition as a strategy to protect dystrophic cardiac muscle. | [1] |
| Preclinical (Comparative) | Ischemic Stroke (C57BL/6J mice) | Delayed administration of Rimeporide (0.3 mg/kg/day) reduced microglial inflammation and enhanced white matter repair, similar to the known NHE-1 inhibitor HOE642. | Demonstrates consistent biological effects with another potent NHE-1 inhibitor in a different disease model, independently verifying its class effect. | [14][15] |
| Phase Ib Clinical Trial (NCT02710591) | 20 ambulant boys with DMD (ages 6-11) | - Safety: Well-tolerated at all tested oral doses (up to 300 mg TID).- Pharmacokinetics: Well-absorbed orally with dose-linear exposure.- Pharmacodynamics: Showed positive effects on exploratory biomarkers; significant reduction in circulating levels of IGFBP1 and IGFBP6. | The good safety profile and evidence of biological effect in patients support the viability of the NHE-1 inhibition mechanism for therapeutic intervention. | [1][5][6] |
Logical Comparison: Rimeporide vs. Cariporide
While both drugs potently inhibit NHE-1, their clinical development paths have diverged significantly, primarily due to their differing safety profiles observed in human trials. This distinction is crucial for drug development professionals evaluating the future of NHE-1 inhibition as a therapeutic strategy.
References
- 1. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rimeporide | EspeRare Foundation [esperare.org]
- 3. parentprojectmd.org [parentprojectmd.org]
- 4. Rimeporide - Wikipedia [en.wikipedia.org]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cariporide - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Publication of the results from the first European multicenter clinical trial of Rimeporide in young children with DMD | EspeRare Foundation [esperare.org]
- 12. Protease XIV abolishes NHE inhibition by empagliflozin in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of NHE-1 Increases Smoke-Induced Proliferative Activity of Barrett’s Esophageal Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Rimeporide Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Rimeporide Hydrochloride is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only prevents environmental contamination but also ensures a safe working environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
As an investigational drug, this compound should be treated as a hazardous chemical waste unless a comprehensive safety data sheet (SDS) explicitly states otherwise. The disposal process must comply with federal, state, and local regulations, as well as institutional policies.
Key Disposal Considerations
The following table summarizes the crucial aspects of the disposal procedure for this compound.
| Aspect | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Disposal Method | Incineration via a licensed hazardous waste vendor |
| Container Type | Compatible, leak-proof, and tightly sealed container (e.g., glass or plastic) |
| Labeling Requirements | Official "HAZARDOUS WASTE" label |
| Storage Location | Designated Satellite Accumulation Area (SAA) |
| Key Personnel Contact | Institutional Environmental Health and Safety (EHS) department |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a series of steps designed to ensure safety and compliance from the point of generation to final destruction.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Segregation and Containerization:
-
Do not mix this compound waste with non-hazardous trash.
-
Place solid waste, such as unused or expired powder, into a designated hazardous waste container.
-
For solutions containing this compound, use a compatible liquid waste container. Avoid mixing with incompatible chemicals.[1][2]
-
Original containers with remaining product can often be disposed of as is, without being emptied.[3]
-
-
Labeling:
-
Obtain official "HAZARDOUS WASTE" labels from your institution's Environmental Health and Safety (EHS) department.[3]
-
Affix the label to the waste container.
-
Complete the label with all required information, including:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The name of the Principal Investigator (PI).
-
The laboratory location (building and room number).
-
Contact information for the research team.[3]
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[1][3]
-
The SAA should be in a secure location, such as a locked cabinet, and may require secondary containment to prevent spills from spreading.[3]
-
Ensure that the SAA is registered with your institution's EHS.
-
Conduct and document weekly inspections of the waste containers in the SAA to check for leaks or degradation.[1][3]
-
-
Arranging for Disposal:
-
Final Disposal:
-
Documentation:
-
Maintain records of all disposed investigational drugs. Your EHS department should provide a copy of the completed waste disposal form, which serves as a record of disposal.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Handling of Rimeporide Hydrochloride for Laboratory Professionals
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for handling Rimeporide Hydrochloride in a laboratory setting. The following procedures for operations and disposal are designed to ensure the safety of all personnel.
Understanding this compound
This compound is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] It is an experimental drug that has been investigated for the treatment of Duchenne muscular dystrophy.[3][4][5][6][7] As a potent bioactive compound, it requires careful handling to minimize exposure risks.
Personal Protective Equipment (PPE)
Due to the lack of publicly available, specific quantitative toxicological data and occupational exposure limits for this compound, a conservative approach to personal protection is strongly recommended. The following PPE should be considered mandatory when handling this compound, particularly in its powdered form.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised when handling the pure compound or high concentrations. Regularly inspect gloves for any signs of degradation or puncture. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. Consider a disposable gown for procedures with a high risk of contamination. |
Operational Plans: Step-by-Step Guidance
Receiving and Storage
Proper storage is crucial to maintain the integrity of this compound and ensure safety.
| Parameter | Specification |
| Storage Temperature (Powder) | -20°C for long-term storage (up to 3 years).[2] |
| Storage Temperature (In Solvent) | -80°C for up to 1 year.[2] |
| Container | Store in the original, tightly sealed container. |
| Location | Store in a designated, clearly labeled area for potent compounds, away from incompatible materials. |
Handling and Preparation of Solutions
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Experimental Protocol for Solution Preparation (Example):
To prepare a stock solution, the following general steps can be followed. Specific concentrations and solvents will vary based on the experimental design. This compound has shown solubility in DMSO.[2]
-
Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary equipment, including vials, pipettes, and the appropriate solvent.
-
Weighing: Tare a suitable vial on an analytical balance within the fume hood. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the desired volume of solvent (e.g., DMSO) to the vial containing the powder. Sonication may be recommended to aid dissolution.[2]
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the prepared stock solution at -80°C.
Emergency Procedures: Spill and Exposure Response
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
First Aid and Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Sodium Channel | TargetMol [targetmol.com]
- 3. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. parentprojectmd.org [parentprojectmd.org]
- 6. Rimeporide - Wikipedia [en.wikipedia.org]
- 7. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
